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CSRM617

Cat. No.: B10787875
M. Wt: 2361.7 g/mol
InChI Key: PAYBRARNTYCYOT-UHFFFAOYSA-N
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Description

CSRM617 is a useful research compound. Its molecular formula is C112H161N29O28 and its molecular weight is 2361.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C112H161N29O28 B10787875 CSRM617

Properties

Molecular Formula

C112H161N29O28

Molecular Weight

2361.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[[5-amino-1-[2-[2-[[2-[[1-[[1-[2-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C112H161N29O28/c1-59(2)44-73(130-97(155)74(45-60(3)4)131-99(157)77(49-66-33-35-68(145)36-34-66)127-90(149)54-121-95(153)62(7)124-104(162)81(57-142)135-102(160)80(51-88(115)147)132-98(156)75(46-61(5)6)134-108(166)93(63(8)144)137-103(161)79(125-89(148)52-113)50-67-53-120-70-27-16-15-26-69(67)70)96(154)123-56-92(151)138-40-18-30-84(138)106(164)129-72(37-38-87(114)146)109(167)141-43-21-32-86(141)111(169)140-42-19-29-83(140)105(163)122-55-91(150)126-76(47-64-22-11-9-12-23-64)100(158)136-82(58-143)110(168)139-41-20-31-85(139)107(165)133-78(48-65-24-13-10-14-25-65)101(159)128-71(94(116)152)28-17-39-119-112(117)118/h9-16,22-27,33-36,53,59-63,71-86,93,120,142-145H,17-21,28-32,37-52,54-58,113H2,1-8H3,(H2,114,146)(H2,115,147)(H2,116,152)(H,121,153)(H,122,163)(H,123,154)(H,124,162)(H,125,148)(H,126,150)(H,127,149)(H,128,159)(H,129,164)(H,130,155)(H,131,157)(H,132,156)(H,133,165)(H,134,166)(H,135,160)(H,136,158)(H,137,161)(H4,117,118,119)

InChI Key

PAYBRARNTYCYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

CSRM617: A Novel Inhibitor of the ONECUT2 Transcription Factor for the Treatment of Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to conventional androgen receptor (AR)-targeted therapies. A key driver of this resistance and progression to a more aggressive, neuroendocrine-like phenotype is the transcription factor ONECUT2 (OC2). CSRM617 has emerged as a first-in-class small molecule inhibitor of ONECUT2, demonstrating significant preclinical efficacy in prostate cancer models. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target engagement, cellular effects, and in vivo anti-tumor activity. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential and the scientific basis for its continued investigation.

Core Mechanism of Action: Direct Inhibition of ONECUT2

This compound is a novel small-molecule inhibitor that directly targets the transcription factor ONECUT2.[1][2][3] ONECUT2 is a master regulator of androgen receptor networks in mCRPC and acts as a survival factor in these cancer models.[3][4] this compound binds directly to the ONECUT2-HOX domain, thereby inhibiting its transcriptional activity.[1][3] This targeted inhibition disrupts the downstream signaling pathways orchestrated by ONECUT2, which are crucial for the survival and proliferation of aggressive prostate cancer cells.

Biochemical Engagement

Surface Plasmon Resonance (SPR) assays have been employed to quantify the binding affinity of this compound to the ONECUT2 protein. These studies have demonstrated a direct interaction between this compound and the ONECUT2-HOX domain.

Table 1: Biochemical Binding Affinity of this compound to ONECUT2

ParameterValueMethodReference
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[1][3]

Cellular Activity in Prostate Cancer

In vitro studies using a panel of human prostate cancer cell lines have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound. The compound's efficacy is particularly pronounced in cell lines with high endogenous expression of ONECUT2.[3]

Inhibition of Cell Growth

This compound inhibits the growth of various prostate cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its efficacy across different molecular subtypes of prostate cancer.

Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 Range (µM)Exposure TimeReference
22Rv1Castration-resistant, AR-positive5 - 1548 hours[1][2]
LNCaPAndrogen-sensitive, AR-positiveNot specified48 hours[1][2]
C4-2Castration-resistant, AR-positiveNot specified48 hours[1][2]
PC-3Androgen-independent, AR-negativeNot specified48 hours[1][2]
Induction of Apoptosis

A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis. Treatment of prostate cancer cells with this compound leads to the activation of the caspase cascade and subsequent cleavage of critical cellular substrates, culminating in programmed cell death.

Table 3: Pro-apoptotic Effects of this compound in 22Rv1 Prostate Cancer Cells

TreatmentDurationKey Apoptotic MarkersEffectReference
This compound (10-20 µM)48 hours-Concentration-dependent cell death[1][2]
This compound (20 µM)72 hoursCleaved Caspase-3, Cleaved PARPIncreased expression[1][3]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been validated in multiple in vivo prostate cancer models, demonstrating its potential to inhibit primary tumor growth and metastatic dissemination.

Subcutaneous Xenograft Model

In a subcutaneous xenograft model using 22Rv1 cells in nude mice, daily administration of this compound resulted in a significant reduction in tumor volume and weight. Importantly, the treatment was well-tolerated, with no significant impact on the body weight of the mice.[3]

Table 4: In Vivo Efficacy of this compound in a 22Rv1 Subcutaneous Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Nude Mice22Rv1This compound (50 mg/kg)DailySignificant reduction in tumor volume and weight[3]
Metastasis Model

To evaluate the effect of this compound on metastatic disease, a more aggressive model involving intracardiac injection of luciferase-tagged 22Rv1 cells in SCID mice was utilized. This compound treatment led to a significant reduction in the onset and growth of diffuse metastases.[3]

Table 5: In Vivo Efficacy of this compound in a 22Rv1 Metastasis Model

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
SCID MiceLuciferase-tagged 22Rv1This compound (50 mg/kg)Daily, starting 2 days post-injectionSignificant reduction in the onset and growth of diffuse metastases[3]

Signaling Pathways and Biomarkers

The mechanism of action of this compound is intricately linked to the ONECUT2-regulated transcriptional network. Inhibition of ONECUT2 by this compound leads to the modulation of key downstream target genes and signaling pathways implicated in prostate cancer progression.

Downregulation of PEG10

Paternally Expressed Gene 10 (PEG10) is a direct downstream target of ONECUT2 and a critical factor in neuroendocrine differentiation and tumor progression. This compound treatment results in a time-dependent decrease in PEG10 mRNA expression in vitro and a significant downregulation of PEG10 protein levels in tumors in vivo.[3] This makes PEG10 a valuable biomarker for assessing the bioactivity of this compound.

CSRM617_Mechanism_of_Action This compound Signaling Pathway in Prostate Cancer This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits TumorGrowth Tumor Growth and Metastasis ONECUT2->TumorGrowth Promotes PEG10->TumorGrowth Contributes to Apoptosis->TumorGrowth Suppresses Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis PARP Cleaved PARP PARP->Apoptosis

Caption: this compound inhibits ONECUT2, leading to downstream effects on gene expression and cellular processes.

Induction of Apoptotic Pathway

The pro-apoptotic effects of this compound are mediated through the canonical caspase signaling cascade. Inhibition of the survival signals driven by ONECUT2 leads to the activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of key cellular proteins like PARP, ultimately resulting in apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of this compound to the ONECUT2 protein.

  • Methodology:

    • The ONECUT2-HOX domain protein is immobilized on a sensor chip.

    • Varying concentrations of this compound are flowed over the chip surface.

    • The binding and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a suitable binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

    • Note: Specific details regarding buffer composition, flow rates, and regeneration conditions are instrument and protein-dependent.

SPR_Workflow SPR Assay Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize Immobilize ONECUT2-HOX on Sensor Chip Inject Inject this compound over Sensor Surface Immobilize->Inject Prepare Prepare this compound Concentration Series Prepare->Inject Monitor Monitor Binding and Dissociation Inject->Monitor Analyze Analyze Sensorgrams Monitor->Analyze Calculate Calculate Kd Analyze->Calculate

Caption: A simplified workflow for determining protein-ligand binding affinity using SPR.

Cell Viability Assay
  • Objective: To determine the IC50 of this compound in prostate cancer cell lines.

  • Methodology:

    • Prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.

    • After cell attachment, cells are treated with a serial dilution of this compound (e.g., 0.01-100 µM) for 48 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The absorbance or luminescence readings are normalized to the vehicle-treated control.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Apoptosis Assay (Western Blot)
  • Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and cleaved PARP.

  • Methodology:

    • 22Rv1 cells are treated with this compound (e.g., 20 µM) for 72 hours.

    • Cells are lysed, and total protein is quantified.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Western Blot Workflow for Apoptosis Treat Treat 22Rv1 cells with this compound Lyse Lyse cells and quantify protein Treat->Lyse Separate SDS-PAGE Lyse->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibodies Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL SecondaryAb->Detect

Caption: Key steps in the Western blot analysis of apoptotic markers.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of prostate cancer.

  • Methodology (Subcutaneous Model):

    • 22Rv1 cells are implanted subcutaneously into the flank of nude mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives daily administration of this compound (e.g., 50 mg/kg), while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed.

  • Methodology (Metastasis Model):

    • Luciferase-tagged 22Rv1 cells are injected into the left ventricle of SCID mice.

    • Treatment with this compound or vehicle is initiated shortly after injection.

    • Metastatic burden is monitored non-invasively using bioluminescence imaging.

    • At the study endpoint, tissues can be harvested for further analysis.

Conclusion

This compound is a promising, first-in-class inhibitor of the ONECUT2 transcription factor with a well-defined mechanism of action in prostate cancer. Its ability to directly bind and inhibit ONECUT2 leads to the suppression of a critical survival and pro-metastatic signaling network in aggressive, castration-resistant prostate cancer. The potent in vitro and in vivo anti-tumor activity of this compound, coupled with its favorable tolerability profile in preclinical models, provides a strong rationale for its further development as a novel therapeutic agent for patients with advanced prostate cancer. The continued investigation of this compound and the ONECUT2 pathway holds the potential to address the significant unmet medical need in this patient population.

References

In-Depth Technical Guide: The Molecular Target of CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a novel small-molecule inhibitor demonstrating significant potential in the context of advanced prostate cancer. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. This compound directly engages the transcription factor ONECUT2 (OC2), a master regulator implicated in lethal prostate cancer, leading to the suppression of tumor growth and metastasis. This guide synthesizes key quantitative data, details experimental protocols, and presents visual diagrams of the relevant signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.

The Molecular Target: ONECUT2 (OC2)

The primary molecular target of this compound has been identified as ONECUT2 (OC2) , also known as One Cut Homeobox 2.[1][2][3] OC2 is a transcription factor that plays a critical role in the progression of metastatic castration-resistant prostate cancer (mCRPC).[1][3] It acts as a survival factor in mCRPC models and is considered a potential drug target in the metastatic phase of aggressive prostate cancer.[1][3]

This compound is a selective inhibitor that binds directly to the OC2-HOX domain .[1][4] The interaction between this compound and the OC2-HOX domain has been quantified using Surface Plasmon Resonance (SPR) assays, revealing a dissociation constant (Kd) of 7.43 µM .[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. This inhibition leads to a cascade of downstream events culminating in apoptosis and the suppression of cancer cell proliferation and metastasis.

Downstream Effects of ONECUT2 Inhibition
  • Induction of Apoptosis: Treatment with this compound induces programmed cell death in prostate cancer cells. This is evidenced by the increased expression of cleaved Caspase-3 and Poly (ADP-ribose) polymerase (PARP) , key markers of apoptosis.[1][4]

  • Downregulation of Target Genes: this compound specifically regulates genes under the control of ONECUT2. A key directly-regulated OC2 target gene, Paternally Expressed Gene 10 (PEG10) , shows decreased mRNA expression in a time-dependent manner upon treatment with this compound.[1][4] The downregulation of PEG10 serves as a biomarker for the bioactivity of this compound both in vitro and in vivo.[1]

  • Suppression of the Androgen Receptor (AR) Axis: ONECUT2 is known to suppress the androgen receptor signaling axis.[2] By inhibiting OC2, this compound can modulate the AR transcriptional program.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by this compound.

CSRM617_Signaling_Pathway This compound Signaling Pathway cluster_downstream Downstream Effects This compound This compound ONECUT2 ONECUT2 (OC2-HOX Domain) This compound->ONECUT2 Inhibits PEG10 PEG10 mRNA ONECUT2->PEG10 Activates Transcription Apoptosis Apoptosis ONECUT2->Apoptosis Suppresses Cell_Growth Cell Growth & Proliferation ONECUT2->Cell_Growth Promotes Apoptosis_Markers Cleaved Caspase-3 Cleaved PARP

This compound inhibits ONECUT2, leading to downstream effects.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity of this compound
ParameterValueMethodReference
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[1][4]
Table 2: In Vitro Efficacy of this compound
Cell LineAssayConcentration RangeDurationEffectReference
PC-3, 22RV1, LNCaP, C4-2Cell Growth Inhibition0.01-100 µM48 hoursInhibition of cell growth[5]
22Rv1Apoptosis Induction10-20 µM48 hoursConcentration-dependent cell death[5]
22Rv1Apoptosis Induction20 µM72 hoursIncreased cleaved Caspase-3 and PARP[1][4]
22Rv1mRNA ExpressionNot Specified4-16 hoursTime-dependent decrease in PEG10 mRNA[1][4]
Table 3: In Vivo Efficacy of this compound
Animal ModelCell LineDosageTreatment DurationEffectReference
Nude Mice (Subcutaneous Xenograft)22Rv150 mg/Kg (daily)Not SpecifiedSignificant reduction in tumor volume and weight[1][4]
SCID Mice (Intracardiac Injection)Luciferase-tagged 22Rv150 mg/Kg (daily)Not SpecifiedSignificant reduction in the onset and growth of diffuse metastases[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2-HOX domain.

Materials:

  • Biacore instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Recombinant ONECUT2-HOX domain protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of ONECUT2-HOX:

    • Activate the CM5 sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the purified recombinant ONECUT2-HOX domain protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor surface with the immobilized ONECUT2-HOX domain.

    • Monitor the change in response units (RU) in real-time to measure association and dissociation.

    • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.

    • Determine the dissociation constant (Kd) from the ratio of kd/ka.

Workflow Diagram:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate_Chip Activate CM5 Chip (EDC/NHS) Immobilize_Protein Immobilize ONECUT2-HOX Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate Chip (Ethanolamine) Immobilize_Protein->Deactivate_Chip Inject_this compound Inject this compound Dilutions Deactivate_Chip->Inject_this compound Measure_Response Measure Association/ Dissociation (RU) Inject_this compound->Measure_Response Regenerate Regenerate Surface Measure_Response->Regenerate Fit_Data Fit Sensorgrams to Binding Model Measure_Response->Fit_Data Regenerate->Inject_this compound Calculate_Kd Calculate Kd Fit_Data->Calculate_Kd

Workflow for determining binding affinity using SPR.
Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plates for the desired duration (e.g., 48 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

Objective: To detect the induction of apoptosis by this compound through the analysis of key apoptotic markers.

Materials:

  • 22Rv1 cells

  • Complete culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 22Rv1 cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for the desired time (e.g., 72 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a promising therapeutic agent that selectively targets the transcription factor ONECUT2. By directly binding to the OC2-HOX domain, this compound inhibits its function, leading to the induction of apoptosis and the suppression of tumor growth and metastasis in preclinical models of aggressive prostate cancer. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this compound and other ONECUT2 inhibitors.

References

CSRM617: A Potent Inhibitor of the ONECUT2 Transcription Factor for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal, treatment-resistant prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC) and its neuroendocrine variants.[1][2][3] CSRM617 is a novel, well-tolerated small-molecule inhibitor that directly targets ONECUT2, offering a promising therapeutic strategy for this aggressive disease.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.

Introduction: The Role of ONECUT2 in Lethal Prostate Cancer

ONECUT2 is a master regulator of androgen receptor (AR) networks in mCRPC and acts as a survival factor in these cancer models.[4][6] Its expression is elevated in high-grade tumors and is associated with a transition to a more aggressive, neuroendocrine phenotype.[1][2] ONECUT2 exerts its oncogenic effects through several mechanisms:

  • Suppression of the Androgen Receptor (AR) Axis: ONECUT2 directly represses the expression of the androgen receptor and its target genes.[2][7] It also downregulates FOXA1, a key pioneer factor for AR, further diminishing AR signaling.[2][8] This contributes to the development of castration-resistant disease.

  • Activation of Neuroendocrine and Stem-like Programs: ONECUT2 activates genes associated with neuroendocrine differentiation, such as PEG10, and promotes lineage plasticity.[1][7][9] This allows cancer cells to evade AR-targeted therapies.

  • Promotion of Metastasis: High ONECUT2 expression is linked to increased tumor growth and metastasis in preclinical models.[2][5]

The multifaceted role of ONECUT2 in driving aggressive, treatment-resistant prostate cancer makes it a compelling therapeutic target.

This compound: A Direct ONECUT2 Inhibitor

This compound was identified as a small-molecule inhibitor of ONECUT2.[10] It has been shown to effectively suppress prostate cancer growth and metastasis in both in vitro and in vivo models.[2][5]

Mechanism of Action

This compound functions by directly binding to the ONECUT2 homeobox (HOX) domain, a region essential for its DNA-binding activity.[3][4] Recent studies suggest that this compound binds iron, and this complex is necessary to inhibit the binding of ONECUT2 to its DNA response elements.[11] By disrupting the interaction of ONECUT2 with DNA, this compound prevents the transcription of its target genes, leading to the inhibition of tumor growth and the induction of apoptosis.[4][12]

A proposed mechanism of action for this compound is depicted in the following diagram:

CSRM617_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm cluster_effects Cellular Effects ONECUT2 ONECUT2 DNA Target Gene Promoters (e.g., PEG10) ONECUT2->DNA Binds to HOX domain Transcription Gene Transcription DNA->Transcription Initiates Oncogenic Effects Tumor Growth Metastasis Therapy Resistance Transcription->Oncogenic Effects This compound This compound This compound->ONECUT2 Binds to Inhibition->DNA Blocks Binding Apoptosis Apoptosis Inhibition->Apoptosis Induces Upstream Upstream Signals (e.g., loss of REST) Upstream->ONECUT2 Activates

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy
ParameterValueCell Line(s)Reference(s)
Binding Affinity (Kd) 7.43 µM-[4][12]
IC50 (Cell Growth Inhibition) 5-15 µMMetastatic Prostate Cancer Cell Lines[11]
Concentration for Apoptosis Induction 10-20 µM (48 hours)22Rv1[12]
Concentration for Apoptosis Induction 20 µM (72 hours)22Rv1[4][12]
Inhibitory Concentration Range 20 nM - 20 µM (48 hours)Panel of Prostate Cancer Cell Lines[4]
Table 2: In Vivo Efficacy
Animal ModelTreatment RegimenKey FindingsReference(s)
Nude Mice with 22Rv1 Xenografts 50 mg/kg this compound dailySignificant reduction in tumor volume and weight.[4]
SCID Mice with Luciferase-tagged 22Rv1 Xenografts (Metastasis Model) 50 mg/kg this compound dailySignificant reduction in the onset and growth of diffuse metastases.[4][13]
Rb1 and Rb1/Tp53 Loss GEMM ex vivo cell lines -IC50 of 29.75 µM and 33.06 µM, respectively.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound to the ONECUT2-HOX domain.

SPR_Assay_Workflow start Start protein_prep Prepare Recombinant ONECUT2-HOX Domain Protein start->protein_prep chip_prep Immobilize ONECUT2-HOX on a Sensor Chip protein_prep->chip_prep binding_analysis Inject this compound over the Sensor Chip chip_prep->binding_analysis ligand_prep Prepare Serial Dilutions of this compound ligand_prep->binding_analysis data_acquisition Measure Binding Response (Response Units) binding_analysis->data_acquisition data_analysis Analyze Data to Determine Association and Dissociation Rates data_acquisition->data_analysis kd_calc Calculate Kd data_analysis->kd_calc end End kd_calc->end

Caption: General workflow for an SPR assay.

Methodology:

  • Protein Preparation: Purified recombinant ONECUT2-HOX domain protein is prepared.

  • Chip Immobilization: The ONECUT2-HOX protein is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Ligand Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface.

  • Data Acquisition: The binding response is measured in real-time.

  • Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

  • Kd Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of kd/ka.

Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of this compound on the proliferation of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[12]

  • Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0.01-100 µM) for 48 hours.[12]

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.

Apoptosis Assay

This protocol details the detection of apoptosis in prostate cancer cells following treatment with this compound.

Methodology:

  • Cell Treatment: 22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified duration (e.g., 72 hours).[4][12]

  • Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP.[4][12]

  • Detection: The protein bands are visualized using an appropriate detection method (e.g., chemiluminescence).

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse models.

In_Vivo_Xenograft_Workflow start Start cell_injection Subcutaneously or Intracardially Inject 22Rv1 Cells into Mice start->cell_injection tumor_growth Allow Tumors to Establish cell_injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer this compound (50 mg/kg) or Vehicle Daily randomization->treatment monitoring Monitor Tumor Volume and Animal Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Harvest Tumors and Tissues for Analysis (e.g., IHC for PEG10) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

Methodology:

  • Cell Implantation: 22Rv1 prostate cancer cells are implanted subcutaneously into nude mice or intracardially into SCID mice for metastasis studies.[4]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated daily with this compound (e.g., 50 mg/kg, intraperitoneally or orally) or a vehicle control.[4][13]

  • Monitoring: Tumor volume and body weight are measured regularly. For metastasis studies, bioluminescence imaging can be used.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers like PEG10.[4]

Signaling Pathways

The following diagram illustrates the central role of ONECUT2 in the signaling pathways of aggressive prostate cancer and the point of intervention for this compound.

ONECUT2_Signaling_Pathway cluster_regulation Regulation of ONECUT2 cluster_downstream Downstream Effects of ONECUT2 cluster_phenotype REST REST (Repressor of Neuronal Differentiation) ONECUT2 ONECUT2 REST->ONECUT2 Inhibits Hypoxia Hypoxia Hypoxia->ONECUT2 Activates RB1_loss RB1 Loss RB1_loss->ONECUT2 Activates AR_Axis Androgen Receptor (AR) FOXA1 ONECUT2->AR_Axis Represses NE_Genes Neuroendocrine Genes (e.g., PEG10, SRRM4) ONECUT2->NE_Genes Activates Hypoxia_Signaling Hypoxia Signaling (via SMAD3/HIF1α) ONECUT2->Hypoxia_Signaling Activates Lineage_Plasticity Lineage Plasticity Drivers (e.g., GR) ONECUT2->Lineage_Plasticity Activates CRPC Castration-Resistant Prostate Cancer (CRPC) NE_Genes->CRPC Metastasis Metastasis Hypoxia_Signaling->Metastasis Therapy_Resistance Therapy Resistance Lineage_Plasticity->Therapy_Resistance This compound This compound This compound->ONECUT2 Inhibits

Caption: ONECUT2 signaling in prostate cancer.

Conclusion

This compound represents a promising, targeted therapeutic for advanced prostate cancer driven by ONECUT2. Its ability to directly inhibit this master transcription factor leads to the suppression of tumor growth and metastasis in preclinical models. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of novel strategies to combat lethal prostate cancer.

References

The Enigmatic Compound CSRM617: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into scientific databases and public records, the compound designated as CSRM617 remains elusive. At present, there is no publicly available information regarding its discovery, synthesis, or biological activity.

This absence of data suggests several possibilities. This compound could be a novel compound currently under investigation within a private pharmaceutical or academic research setting, with details yet to be disclosed in patents or peer-reviewed publications. Alternatively, "this compound" may be an internal project code, a designation not intended for public dissemination, or a potential misnomer.

Without any foundational scientific literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its signaling pathways or synthesis workflows as requested. The scientific community awaits the potential future disclosure of information regarding this compound to understand its chemical nature and therapeutic potential.

CSRM617: A Targeted Approach to Inducing Apoptosis and a Potential Role in Cell Cycle Regulation in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CSRM617 is a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of aggressive and metastatic cancers, particularly castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the current understanding of this compound's role in inducing apoptosis and its potential influence on cell cycle arrest, based on preclinical research. The information is intended for researchers, scientists, and professionals involved in oncology drug development.

Core Mechanism of Action: ONECUT2 Inhibition

This compound functions as a selective inhibitor of ONECUT2, a transcription factor that plays a pivotal role in driving the growth and survival of certain cancer cells.[1][2] In prostate cancer, ONECUT2 has been identified as a master regulator of androgen receptor networks and is associated with a shift to a more aggressive, androgen-independent state.[1][3][4] this compound directly binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 μM, thereby inhibiting its transcriptional activity.[1] The inhibition of ONECUT2 by this compound has been shown to phenocopy the effects of ONECUT2 depletion via shRNA or siRNA, leading to reduced cancer cell viability.[3]

This compound and the Induction of Apoptosis

A primary and well-documented effect of this compound in cancer cells is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is a key objective of many cancer therapies.

Signaling Pathway of this compound-Induced Apoptosis

This compound-mediated inhibition of ONECUT2 triggers the intrinsic apoptotic pathway, culminating in the activation of effector caspases and the execution of cell death. The key molecular events in this pathway are the cleavage and activation of Caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1] Cleaved PARP is a hallmark of apoptosis, indicating the activation of downstream apoptotic events.

CSRM617_Apoptosis_Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Pro_Apoptotic Pro-Apoptotic Signaling (Mechanism to be fully elucidated) ONECUT2->Pro_Apoptotic Suppresses (Hypothesized) Caspase3 Caspase-3 Pro_Apoptotic->Caspase3 Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Figure 1: this compound-Induced Apoptosis Pathway.
Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been quantified in various prostate cancer cell lines. The efficacy of this compound is directly correlated with the expression levels of ONECUT2 in the cancer cells, with cell lines expressing higher levels of ONECUT2 being more sensitive to the inhibitor.[1][3]

ParameterCell Line(s)Value/ConcentrationDurationReference
IC50 (Cell Viability) Metastatic Prostate Cancer5-15 µMNot Specified[5]
Apoptosis Induction 22Rv110-20 µM72 hours[1]
Cleaved Caspase-3 & PARP 22Rv120 µM72 hours[1]

This compound and Cell Cycle Arrest: An Area of Active Investigation

While the role of this compound in apoptosis is well-established, its direct impact on cell cycle arrest in prostate cancer remains to be fully elucidated. However, emerging evidence suggests a potential link between ONECUT2 and the regulation of the cell cycle.

A recent study in gastric cancer demonstrated a positive correlation between high ONECUT2 expression and the activation of cell cycle regulation pathways.[6] This finding suggests that ONECUT2 may play a role in promoting cell cycle progression in some cancer types. Therefore, it is plausible that inhibition of ONECUT2 by this compound could lead to cell cycle arrest. Further research is required to investigate this hypothesis in the context of prostate cancer.

CSRM617_CellCycle_Hypothesis cluster_0 Known Pathway (Gastric Cancer) cluster_1 Hypothesized Pathway (Prostate Cancer) ONECUT2 ONECUT2 CellCycle_Progression Cell Cycle Progression ONECUT2->CellCycle_Progression Promotes This compound This compound ONECUT2_inhibited ONECUT2 This compound->ONECUT2_inhibited Inhibits CellCycle_Arrest Cell Cycle Arrest ONECUT2_inhibited->CellCycle_Arrest Leads to (Hypothesized)

Figure 2: Hypothesized Role of this compound in Cell Cycle Arrest.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key methodologies used in the preclinical evaluation of this compound, based on published literature.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cancer cell viability and to quantify the induction of apoptosis.

Experimental Workflow:

Apoptosis_Assay_Workflow Start Start: Prostate Cancer Cell Culture (e.g., 22Rv1) Treatment Treat with this compound (e.g., 10-20 µM for 72h) Start->Treatment Incubation Incubate at 37°C, 5% CO2 Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis WesternBlot Western Blot for Cleaved Caspase-3 and PARP Analysis->WesternBlot Protein Analysis FlowCytometry Flow Cytometry (Annexin V/PI Staining) Analysis->FlowCytometry Cellular Analysis

Figure 3: Experimental Workflow for Apoptosis Assays.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., 22Rv1) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-20 µM) or a vehicle control for a specified duration (e.g., 72 hours).[1]

  • Apoptosis Detection:

    • Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and western blotting to detect the levels of cleaved Caspase-3 and cleaved PARP.

    • Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Similar to the apoptosis assay, prostate cancer cells are treated with this compound.

  • Cell Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells, particularly those with high expression of its target, ONECUT2. The mechanism of apoptosis induction is well-defined and involves the activation of the Caspase-3/PARP signaling pathway.

The potential role of this compound in inducing cell cycle arrest is an exciting area for future research. Investigating the direct effects of this compound on cell cycle progression in prostate cancer models will provide a more complete understanding of its anti-cancer activity and could inform the design of novel combination therapies. Further studies are also warranted to identify the upstream and downstream signaling events that link ONECUT2 inhibition to the apoptotic machinery.

References

CSRM617 Hydrochloride Salt: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of CSRM617 hydrochloride salt, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and application of this compound in preclinical studies.

Core Compound Properties

This compound is a key investigational compound in the context of castration-resistant prostate cancer (CRPC). It directly binds to the ONECUT2-HOX domain, a master regulator of the androgen receptor (AR) signaling network, with a binding affinity (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays.[1] The hydrochloride salt form of this compound is noted to possess enhanced water solubility and stability compared to its free base form.[2]

Solubility Profile

The solubility of this compound hydrochloride has been determined in various solvent systems relevant to both in vitro and in vivo research applications. The quantitative data is summarized in the tables below.

Stock Solution Solubility

For laboratory benchwork, this compound hydrochloride demonstrates good solubility in common organic solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO58198.84Use of fresh DMSO is recommended as moisture can reduce solubility.[3]
Water1447.99
EthanolInsoluble-

Table 1: Solubility of this compound Hydrochloride in Common Laboratory Solvents.

In Vivo Formulation Solubility

For animal studies, this compound hydrochloride can be formulated in various vehicles to achieve a clear solution suitable for administration.

Formulation CompositionSolubilityMolar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL8.57
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL8.57
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL8.57

Table 2: Solubility of this compound Hydrochloride in In Vivo Formulations.[1]

Stability Data

The stability of this compound hydrochloride is crucial for ensuring the integrity and reproducibility of experimental results. The following table outlines the recommended storage conditions and stability periods for both the solid compound and its stock solutions.

FormStorage TemperatureDurationNotes
Powder-20°C3 years
Stock Solution-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[3]

Table 3: Recommended Storage Conditions and Stability of this compound Hydrochloride.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard pharmaceutical industry practices and can be adapted for this compound hydrochloride.

Kinetic Solubility Assay Protocol

This protocol outlines a general method for determining the kinetic solubility of a hydrochloride salt like this compound in an aqueous buffer, which is a common practice in early drug discovery.

Objective: To determine the kinetic solubility of this compound hydrochloride in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multi-channel pipette

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO stock concentration to the wells of a 96-well plate. Then, add PBS (pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: After incubation, measure the absorbance of each well using a UV/Vis microplate reader at the wavelength of maximum absorbance for this compound.

  • Data Analysis: The concentration at which precipitation is observed (indicated by a significant increase in light scattering or a deviation from linearity in the absorbance vs. concentration plot) is determined as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_buffer Add to PBS (pH 7.4) in 96-well plate dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) with shaking add_buffer->incubate measure Measure Absorbance (UV/Vis) incubate->measure analyze Determine Precipitation Point measure->analyze solubility Kinetic Solubility Value analyze->solubility

Kinetic Solubility Assay Workflow.
Long-Term Stability aAsay Protocol (ICH Guidelines)

This protocol is a generalized approach for assessing the long-term stability of a drug substance like this compound hydrochloride, based on the principles outlined in the ICH guidelines.

Objective: To evaluate the stability of this compound hydrochloride powder and a stock solution under defined long-term storage conditions.

Materials:

  • This compound hydrochloride (solid)

  • Validated stability-indicating HPLC method

  • Climate-controlled stability chambers

  • Appropriate storage containers (e.g., amber glass vials)

  • Solvent for stock solution (e.g., DMSO)

Procedure:

  • Sample Preparation:

    • Solid Substance: Aliquot the solid this compound hydrochloride into multiple vials.

    • Stock Solution: Prepare a stock solution of known concentration in the chosen solvent, and aliquot into multiple vials.

  • Storage: Place the vials in stability chambers set to the desired long-term storage conditions (e.g., -20°C for the solid and -80°C for the stock solution).

  • Time Points: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a set of vials from storage.

  • Analysis:

    • Allow the samples to equilibrate to room temperature.

    • For the solid substance, prepare a fresh solution of a known concentration.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

    • Assess physical properties such as appearance, color, and any signs of degradation.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation and establish a retest period or shelf-life.

G cluster_setup Study Setup cluster_storage Storage cluster_outcome Outcome prep_solid Aliquot Solid this compound HCl store_solid Store at -20°C prep_solid->store_solid prep_solution Prepare & Aliquot Stock Solution store_solution Store at -80°C prep_solution->store_solution analyze_hplc HPLC Purity Analysis store_solid->analyze_hplc Remove Samples store_solution->analyze_hplc Remove Samples stability_profile Establish Stability Profile analyze_hplc->stability_profile analyze_physical Physical Characterization analyze_physical->stability_profile

Long-Term Stability Study Workflow.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the transcription factor ONECUT2.[1][4] In prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), ONECUT2 acts as a master regulator that suppresses the androgen receptor (AR) transcriptional program.[5] By inhibiting ONECUT2, this compound leads to the induction of apoptosis. This apoptotic process is evidenced by the appearance of cleaved Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are key markers of programmed cell death.[1] Furthermore, ONECUT2 is known to be an upstream activator of PEG10, a driver of neuroendocrine differentiation in prostate cancer.[6] Therefore, inhibition of ONECUT2 by this compound is expected to downregulate PEG10 expression.

G cluster_apoptosis Apoptotic Cascade This compound This compound HCl ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_axis Androgen Receptor (AR) Axis ONECUT2->AR_axis Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis_machinery Pro-Apoptotic Signaling ONECUT2->Apoptosis_machinery Inhibits Caspase3 Cleaved Caspase-3 Apoptosis_machinery->Caspase3 PARP Cleaved PARP Apoptosis_machinery->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

This compound Hydrochloride Signaling Pathway.

References

Investigating the Pharmacokinetics of CSRM617: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in lethal prostate cancer. This document provides a comprehensive overview of the currently available preclinical data on this compound, with a focus on its mechanism of action and anti-tumor efficacy. While detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, this guide summarizes the existing quantitative efficacy data, outlines key experimental protocols, and visualizes the compound's signaling pathway and experimental workflows. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other ONECUT2 inhibitors.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to standard androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has emerged as a key driver of this aggressive phenotype, promoting an androgen-independent state and neuroendocrine differentiation. This compound has been identified as a selective inhibitor of OC2, offering a promising therapeutic strategy for this patient population. This guide consolidates the available preclinical findings to facilitate further research and development.

Quantitative Data Summary

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not detailed in the reviewed literature, preclinical studies have provided quantitative data on its biological activity and efficacy.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LinesIC50 (µM)Exposure Time (hours)Key Findings
PC-3, 22Rv1, LNCaP, C4-25 - 1548This compound inhibits cell growth in a panel of prostate cancer cell lines.[1]
22Rv110 - 2048Induces apoptosis in a concentration-dependent manner.
22Rv12072Leads to the appearance of cleaved Caspase-3 and PARP, indicative of apoptosis.[2][3]
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
Animal ModelDosing RegimenTreatment DurationKey Findings
SCID mice with 22Rv1 xenografts50 mg/kg, p.o., daily20 daysSignificantly inhibited tumor growth.[4]
SCID mice with luciferase-tagged 22Rv1 cells (metastasis model)50 mg/kg, p.o., dailyNot specifiedSignificantly reduced the onset and growth of diffuse metastases.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cell-Based Assays
  • Cell Lines: A panel of human prostate cancer cell lines, including PC-3, 22Rv1, LNCaP, and C4-2, were utilized.[3]

  • Cell Growth Inhibition Assay: Cells were treated with this compound at concentrations ranging from 0.01 to 100 µM for 48 hours to determine the half-maximal inhibitory concentration (IC50).[3]

  • Apoptosis Assay: 22Rv1 cells were treated with 10-20 µM of this compound for 48 hours or 20 µM for 72 hours. The induction of apoptosis was assessed by detecting the cleavage of Caspase-3 and PARP via Western blotting.[2][3]

In Vivo Animal Studies
  • Xenograft Model: 22Rv1 human prostate cancer cells were subcutaneously implanted into SCID mice.[4]

  • Treatment: Once tumors were established, mice were treated daily with an oral gavage of 50 mg/kg this compound for 20 days.[4]

  • Metastasis Model: Luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice to establish diffuse metastases.[2]

  • Treatment: Two days after injection, mice were treated daily with 50 mg/kg of this compound or a vehicle control.[2]

  • Efficacy Evaluation: Tumor growth was monitored, and the extent of metastases was quantified. The expression of the OC2 target gene, PEG10, was also measured in tumor tissues.[2]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. By binding to the HOX domain of the ONECUT2 transcription factor, this compound inhibits its activity.[2][3] This leads to the downregulation of ONECUT2 target genes, such as PEG10, and the suppression of androgen receptor (AR) signaling, ultimately inducing apoptosis in prostate cancer cells.[5]

CSRM617_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 (Transcription Factor) This compound->ONECUT2 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppression PEG10 PEG10 (and other target genes) ONECUT2->PEG10 Activation Tumor_Growth Tumor Growth and Metastasis AR_signaling->Tumor_Growth PEG10->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

In_Vivo_Workflow start Start implantation Implantation of 22Rv1 Cells (Subcutaneous or Intracardiac) start->implantation tumor_establishment Tumor Establishment/ Metastasis Formation implantation->tumor_establishment treatment Daily Oral Administration: - this compound (50 mg/kg) - Vehicle Control tumor_establishment->treatment monitoring Tumor Growth Monitoring/ Metastasis Quantification treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - PEG10 Expression monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo evaluation of this compound efficacy.

Conclusion

This compound represents a promising therapeutic agent for a subset of aggressive prostate cancers characterized by high ONECUT2 activity. Preclinical data demonstrate its ability to inhibit prostate cancer cell growth, induce apoptosis, and reduce tumor growth and metastasis in vivo. While the current body of literature lacks detailed pharmacokinetic data, the provided information on its biological activity and mechanism of action lays a strong foundation for further investigation. Future studies should aim to characterize the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to better inform its clinical development.

References

The ONECUT2 Inhibitor CSRM617: An Indirect Modulator of Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor CSRM617 and its impact on the androgen receptor (AR) signaling pathway in the context of prostate cancer. This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks, particularly in metastatic castration-resistant prostate cancer (mCRPC). The primary mechanism of action of this compound is the indirect suppression of the AR transcriptional program through the inhibition of OC2. This guide details the molecular interactions, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. Therapies targeting this pathway are a cornerstone of treatment; however, resistance, often leading to metastatic castration-resistant prostate cancer (mCRPC), remains a major clinical challenge. Recent research has identified the transcription factor ONECUT2 (OC2) as a pivotal regulator of AR networks in advanced prostate cancer.[1][2] OC2 activation has been shown to suppress the AR transcriptional program, contributing to a more aggressive, AR-independent phenotype.[1]

This compound has emerged as a first-in-class small molecule inhibitor of OC2.[3] By directly targeting the OC2-HOX domain, this compound offers a novel therapeutic strategy to counteract the effects of OC2 activation and indirectly modulate the AR signaling axis. This guide will explore the preclinical evidence demonstrating the effects of this compound on prostate cancer models and its consequential impact on the AR signaling pathway.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of ONECUT2. The binding of this compound to the OC2-HOX domain prevents OC2 from regulating its target genes. A key aspect of OC2's function in prostate cancer is its ability to suppress the AR signaling pathway. Therefore, the inhibition of OC2 by this compound leads to a derepression of the AR transcriptional program.

Mechanism of this compound Action on AR Signaling cluster_legend Legend This compound This compound OC2 ONECUT2 (OC2) This compound->OC2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway OC2->AR_Signaling Suppresses AR_Targets AR Target Genes (e.g., PSA, KLK2, TMPRSS2) AR_Signaling->AR_Targets Activates PCa_Growth Prostate Cancer Cell Growth & Survival AR_Targets->PCa_Growth Promotes a Small Molecule Inhibitor b Transcription Factor c Signaling Pathway d Downstream Effectors e Cellular Process

Figure 1: Mechanism of this compound Action

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineDescriptionIC50 (µM)Assay TypeReference
22Rv1Human prostate carcinoma, AR-positive, expresses AR-V7~5Cell ViabilityRotinen et al., 2018
LNCaPHuman prostate adenocarcinoma, AR-positive~10Cell ViabilityRotinen et al., 2018
C4-2LNCaP-derived, castration-resistant, AR-positive~10Cell ViabilityRotinen et al., 2018
PC-3Human prostate adenocarcinoma, AR-negative>20Cell ViabilityRotinen et al., 2018

Table 2: Effect of this compound on Gene Expression

GeneFunctionCell LineTreatmentFold Change (mRNA)Reference
PEG10OC2 target, promotes neuroendocrine differentiation22Rv110 µM this compound, 24h~0.5Rotinen et al., 2018
KLK3 (PSA)AR target gene, prostate-specific antigenLNCaPOC2 overexpression~0.4Rotinen et al., 2018
TMPRSS2AR target gene, serine proteaseLNCaPOC2 overexpression~0.6Rotinen et al., 2018
KLK2AR target gene, kallikrein-related peptidase 2LNCaPOC2 overexpression~0.5Rotinen et al., 2018

Note: Data on the direct effect of this compound on AR target genes is inferred from the OC2 overexpression data, as this compound inhibits OC2.

Table 3: In Vivo Efficacy of this compound

ModelTreatmentOutcomeReference
22Rv1 Xenograft50 mg/kg/day this compound, i.p.Significant reduction in tumor volumeRotinen et al., 2018
22Rv1 Intracardiac Injection50 mg/kg/day this compound, i.p.Significant reduction in metastasis[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assay

Cell Viability Assay Workflow cluster_workflow Workflow start Seed prostate cancer cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Figure 2: Cell Viability Assay Workflow

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blotting for AR and OC2

Protocol:

  • Cell Lysis: Treat prostate cancer cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., clone D6F11), OC2, or a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR) for AR Target Genes

RT-qPCR Workflow cluster_workflow Workflow start Treat cells with this compound rna_extraction Extract total RNA start->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for AR target genes (PSA, TMPRSS2) cdna_synthesis->qpcr analysis Analyze data using ΔΔCt method qpcr->analysis

Figure 3: RT-qPCR Workflow

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as required. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green master mix and specific primers for AR target genes (KLK3, TMPRSS2, KLK2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Primer Sequences:

  • KLK3 (PSA) Forward: 5'-AGGCCTTCCCTGTACACCAA-3'

  • KLK3 (PSA) Reverse: 5'-GTCTTGGCCTGGTCATTTCC-3'

  • TMPRSS2 Forward: 5'-CCTCTGAACGGGAGGTTTGT-3'

  • TMPRSS2 Reverse: 5'-TCCACACACAGCATTTGCCG-3'

In Vivo Xenograft Studies

Protocol:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 22Rv1 cells mixed with Matrigel into the flanks of male immunodeficient mice.

  • Tumor Growth: Monitor tumor growth by caliper measurements.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent that indirectly modulates the androgen receptor signaling pathway by inhibiting the master regulator ONECUT2. The preclinical data strongly suggest that this compound can inhibit the growth and metastasis of prostate cancer, particularly in castration-resistant models. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism and potential clinical applications of this compound and other OC2 inhibitors. Further investigation is warranted to fully elucidate the downstream consequences of OC2 inhibition on the AR signaling axis and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

A Technical Guide to the Preclinical Oncology Studies of CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical studies conducted on CSRM617, a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2) for the treatment of prostate cancer. The data presented herein is collated from publicly available research to facilitate a deeper understanding of the compound's mechanism of action, efficacy, and foundational experimental protocols.

Introduction: Targeting ONECUT2 in Advanced Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often characterized by the emergence of resistance to androgen receptor (AR) targeted therapies. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of AR networks and a key survival factor in mCRPC models. OC2 suppresses the AR transcriptional program and activates genes associated with aggressive disease, making it a compelling therapeutic target. This compound is a first-in-class small-molecule inhibitor designed to directly target OC2, offering a novel therapeutic strategy for lethal prostate cancer.

Mechanism of Action

This compound functions by directly binding to the OC2-HOX domain. This interaction inhibits the transcriptional activity of OC2, leading to the downregulation of its target genes, such as Paternally Expressed Gene 10 (PEG10), and subsequent induction of apoptosis in cancer cells that are dependent on OC2 for survival. The specificity of this compound is highlighted by its reduced efficacy in cells where OC2 has been depleted.

This compound This compound OC2 ONECUT2 (OC2) Transcription Factor This compound->OC2 PEG10 PEG10 Gene Expression OC2->PEG10 Activates Apoptosis Apoptosis OC2->Apoptosis Inhibits (Survival Factor) AR_Program AR Transcriptional Program OC2->AR_Program Suppresses Caspase3_PARP Cleaved Caspase-3 & Cleaved PARP Apoptosis->Caspase3_PARP Increases

Caption: Proposed Mechanism of Action for this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative results are summarized below.

In Vitro Studies

This compound was assessed for its binding affinity to OC2, its ability to inhibit the growth of various prostate cancer cell lines, and its capacity to induce apoptosis.

ParameterAssay TypeValue / ObservationCell LinesConditionsSource
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)7.43 µM-Direct binding to OC2-HOX domain
Cell Growth Inhibition Cell Viability Assay20 nM - 100 µM range22Rv1, PC-3, LNCaP, C4-248-hour treatment
Apoptosis Induction Western BlotIncreased cleaved Caspase-3 and PARP22Rv120 µM; 72-hour treatment
Target Gene Regulation mRNA Expression AnalysisTime-dependent decrease in PEG10 mRNA22Rv14-16 hour treatment
In Vivo Studies

The anti-tumor and anti-metastatic potential of this compound was evaluated in mouse xenograft models of prostate cancer.

Study TypeAnimal ModelCell LineTreatment RegimenKey OutcomesSource
Subcutaneous Xenograft Nude Mice22Rv150 mg/Kg daily (I.P.)Significant reduction in tumor volume and weight. Well-tolerated with no effect on mouse weight.
Metastasis Model SCID MiceLuciferase-tagged 22Rv150 mg/Kg dailySignificant reduction in the onset and growth of diffuse metastases.
Pharmacodynamic Marker Tumor Tissue Analysis22Rv1 Tumors50 mg/Kg dailySignificant downregulation of PEG10 protein expression in tumors.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and a clear understanding of the data generation process.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of this compound to the OC2-HOX domain.

  • Method: A competitive SPR assay was utilized. The OC2-HOX domain was immobilized on the sensor chip. This compound was then introduced to assess its direct binding and calculate the dissociation constant (Kd).

Cell Growth Inhibition Assay
  • Objective: To evaluate the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Lines: A panel of prostate cancer cell lines including 22Rv1, PC-3, LNCaP, and C4-2 were used.

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) or vehicle control.

    • After 48 hours of incubation, cell viability was assessed using a standard method such as an MTS assay.

    • IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Western Blot)
  • Objective: To determine if this compound induces apoptosis.

  • Protocol:

    • 22Rv1 cells were treated with this compound (20 µM) or vehicle for 72 hours.

    • Cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cleaved Caspase-3 and cleaved PARP.

    • Appropriate secondary antibodies were used, and bands were visualized to assess the level of apoptosis markers.

In Vivo Xenograft Studies

cluster_0 Subcutaneous Model cluster_1 Metastasis Model SC_Inject Subcutaneous injection of 22Rv1 cells into nude mice SC_Tumor Tumor growth to ~200 mm³ SC_Inject->SC_Tumor SC_Treat Daily I.P. treatment: This compound (50 mg/Kg) or Vehicle SC_Tumor->SC_Treat SC_Endpoint Endpoint Analysis: Tumor Volume, Tumor Weight SC_Treat->SC_Endpoint Meta_Inject Intracardiac injection of Luc-22Rv1 cells into SCID mice Meta_Treat Begin daily treatment after 2 days: This compound (50 mg/Kg) Meta_Inject->Meta_Treat Meta_Endpoint Endpoint Analysis: Bioluminescence Imaging to quantify metastases Meta_Treat->Meta_Endpoint

Caption: Workflow for In Vivo Efficacy Studies of this compound.
  • Objective: To assess the anti-tumor and anti-metastatic efficacy of this compound in vivo.

  • Animal Models: Male immunodeficient mice (nude or SCID) were used.

  • Protocol (Subcutaneous Model):

    • 22Rv1 cells were implanted subcutaneously into the flanks of nude mice.

    • Tumors were allowed to grow to a specified size (e.g., 200 mm³).

    • Mice were randomized into treatment (this compound, 50 mg/Kg) and vehicle control (e.g., 2.5% DMSO in PBS) groups.

    • Treatment was administered daily via intraperitoneal (I.P.) injection.

    • Tumor volume and mouse body weight were measured regularly.

    • At the end of the study, tumors were excised and weighed.

  • Protocol (Metastasis Model):

    • Luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice to establish diffuse metastases.

    • Two days post-injection, daily treatment with this compound (50 mg/Kg) or vehicle was initiated.

    • The onset and growth of metastases were monitored using non-invasive bioluminescence imaging.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapy for advanced prostate cancer. The compound demonstrates specific on-target activity by inhibiting OC2, leading to decreased proliferation and induction of apoptosis in relevant cancer cell models. Furthermore, in vivo studies have shown significant efficacy in reducing both primary tumor growth and metastasis in mice, with good tolerability.

These foundational studies provide a robust rationale for continued investigation. Further preclinical work, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling and toxicology studies, is necessary to advance this compound towards clinical trials. The identification of predictive biomarkers, potentially including OC2 and PEG10 expression levels, will be crucial for patient selection in future clinical studies.

CSRM617: A Novel Inhibitor of the ONECUT2 Transcription Factor for Castration-Resistant Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by resistance to androgen deprivation therapy and progression to metastatic disease. A key driver of this aggressive phenotype is the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks. CSRM617 has emerged as a first-in-class small-molecule inhibitor of OC2, demonstrating promising preclinical efficacy in CRPC models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action: this compound directly targets the ONECUT2 transcription factor. It binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM, as determined by surface plasmon resonance (SPR) assays. By inhibiting OC2, this compound disrupts the transcriptional programs that drive CRPC progression. This leads to the suppression of the AR signaling axis and the induction of apoptosis in prostate cancer cells. A key downstream effector of OC2 is PEG10, and treatment with this compound has been shown to decrease PEG10 mRNA and protein levels, serving as a valuable biomarker of target engagement. Recent studies have also indicated that this compound requires iron (Fe) to form an active complex that inhibits the binding of OC2 to DNA.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of human prostate cancer cell lines.

Cell LineDescriptionIC50 (µM) RangeKey Findings
22Rv1 Castration-resistant, AR-positive5 - 15Inhibition of cell growth and induction of apoptosis through increased cleaved Caspase-3 and PARP expression.
LNCaP Androgen-sensitive, AR-positive5 - 15Inhibition of cell growth.
C4-2 Castration-resistant, AR-positiveNot SpecifiedInhibition of cell growth.
PC-3 Androgen-independent, AR-negative5 - 15Inhibition of cell growth.
In Vivo Studies

This compound has shown significant anti-tumor and anti-metastatic effects in preclinical mouse models of CRPC.

ModelCell LineTreatment RegimenKey Findings
Subcutaneous Xenograft 22Rv150 mg/kg, daily oral gavageSignificant reduction in tumor volume and weight compared to vehicle control. The treatment was well-tolerated with no significant impact on mouse body weight.
Intracardiac Metastasis Model 22Rv150 mg/kg, daily oral gavage, starting 2 days post-injectionSignificant reduction in the onset and growth of diffuse metastases. Downregulation of PEG10 protein levels in tumor tissues.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of ONECUT2 in castration-resistant prostate cancer and the mechanism of action of this compound.

ONECUT2_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream_ar AR Signaling Axis cluster_downstream_neuro Neuroendocrine Differentiation cluster_phenotype Cancer Phenotype REST REST ONECUT2 ONECUT2 REST->ONECUT2 Inhibits RB1_loss RB1 Loss RB1_loss->ONECUT2 Activates AR Androgen Receptor (AR) ONECUT2->AR Inhibits FOXA1 FOXA1 ONECUT2->FOXA1 Inhibits PEG10 PEG10 ONECUT2->PEG10 NE_genes Neuroendocrine Genes ONECUT2->NE_genes CRPC CRPC Progression & Metastasis ONECUT2->CRPC This compound This compound This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis AR_targets AR Target Genes AR->AR_targets FOXA1->AR_targets AR_targets->CRPC NE_genes->CRPC

Caption: ONECUT2 signaling pathway in CRPC and this compound mechanism.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and In Vitro Proliferation Assay
  • Cell Culture:

    • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Assay (MTS/MTT):

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Apoptosis Markers
  • Protein Extraction:

    • Treat 22Rv1 cells with this compound (e.g., 20 µM) or vehicle for 48-72 hours.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and PARP overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_injection Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_culture 22Rv1 Cell Culture cell_harvest Harvest & Resuspend Cells in Matrigel cell_culture->cell_harvest injection Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth Tumor Growth to ~100-200 mm³ injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Gavage: This compound (50 mg/kg) or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Regularly endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Experimental workflow for the 22Rv1 xenograft model.

  • Animal Model:

    • Use male athymic nude mice (4-6 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (50 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

Methodological & Application

Application Notes and Protocols for CSRM617 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), in in vivo mouse xenograft models of prostate cancer. This compound has demonstrated significant anti-tumor and anti-metastatic efficacy in preclinical studies by inducing apoptosis and suppressing the androgen receptor (AR) axis.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for conducting xenograft studies using the 22Rv1 human prostate cancer cell line, and quantitative data from representative studies. Diagrams illustrating the experimental workflow and the ONECUT2 signaling pathway are also provided to facilitate experimental design and data interpretation.

Introduction

ONECUT2 (OC2) has emerged as a critical transcription factor and master regulator in the progression of lethal prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] OC2 acts as a survival factor and promotes a shift from androgen receptor (AR)-dependent to AR-independent cell growth, often associated with neuroendocrine differentiation.[4][5] this compound is a first-in-class small molecule that selectively inhibits OC2 by directly binding to its HOX domain.[1][6] This inhibition leads to the induction of apoptosis and a reduction in tumor growth and metastasis, making this compound a promising therapeutic agent for advanced prostate cancer.[5][6][7] These notes provide detailed methodologies for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Mechanism of Action

This compound is a selective inhibitor of the transcription factor ONECUT2.[1] It directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[1] By inhibiting OC2, this compound disrupts the transcriptional networks that drive aggressive prostate cancer. The key mechanisms of action include:

  • Induction of Apoptosis: this compound treatment leads to the cleavage of Caspase-3 and PARP, indicative of programmed cell death.[1]

  • Suppression of the Androgen Receptor (AR) Axis: ONECUT2 is a negative regulator of the AR signaling pathway.[1][4] It directly represses the expression of AR and its co-factor FOXA1.[1][8]

  • Inhibition of Neuroendocrine Differentiation: ONECUT2 is a driver of neuroendocrine differentiation in prostate cancer.[4][5] this compound can reduce the expression of markers associated with this aggressive phenotype, such as PEG10.[6][7]

  • Modulation of Hypoxia Signaling: ONECUT2 is involved in the hypoxia signaling pathway through the activation of SMAD3 and its interaction with HIF1α.[2][4][8]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a 22Rv1 mouse xenograft model.

Table 1: this compound Dosage and Administration in 22Rv1 Xenograft Model

ParameterDetailsReference
Compound This compound[1][4]
Cell Line 22Rv1 (Human Prostate Carcinoma)[1][7][9]
Mouse Strain Nude or SCID mice[2][6][9]
Dosage 50 mg/kg[1][4]
Administration Route Intraperitoneal (i.p.) or Oral (p.o.)[1][4]
Dosing Schedule Daily[1][4]
Vehicle 2.5% DMSO in PBS[2]
Treatment Duration 20 days[4]

Table 2: Summary of In Vivo Efficacy of this compound

Efficacy EndpointResultReference
Tumor Growth Inhibition Significant reduction in tumor volume and weight[2][6][7]
Metastasis Inhibition Significant reduction in the onset and growth of diffuse metastases[3][6][7]
Biomarker Modulation Significant downregulation of PEG10 expression in tumors[6][7]
Tolerability Well-tolerated with no significant effect on mouse body weight[6][7]

Experimental Protocols

Cell Culture

The 22Rv1 human prostate cancer cell line is recommended for establishing xenografts.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation.

Animal Model
  • Species: Male athymic nude or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

  • Housing: House mice in a specific pathogen-free (SPF) environment.

Tumor Implantation (Subcutaneous Xenograft)
  • Cell Preparation: Harvest 22Rv1 cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free RPMI-1640 medium or PBS.

  • Injection: Subcutaneously inject 3 x 10⁶ to 5 x 10⁶ 22Rv1 cells, mixed in a 1:1 ratio with Matrigel, into the right flank of each mouse.[9][10] The total injection volume should be 100-200 µL.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[9]

This compound Dosing and Administration
  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.[2][9]

  • Dosing Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with sterile PBS to achieve the final concentration of 50 mg/kg in a vehicle of 2.5% DMSO.

  • Administration:

    • Treatment Group: Administer this compound at 50 mg/kg body weight daily via intraperitoneal injection or oral gavage.

    • Control Group: Administer the vehicle (2.5% DMSO in PBS) using the same volume and schedule as the treatment group.

  • Monitoring: Monitor the body weight of the mice twice a week as an indicator of general health and treatment toxicity.

Efficacy Assessment
  • Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 20 days).[4][9]

  • Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

  • Metastasis Model (Optional): For studying metastasis, luciferase-tagged 22Rv1 cells can be injected intracardially.[6][7] Metastatic burden can be monitored by bioluminescence imaging.

Visualizations

Experimental Workflow for this compound In Vivo Xenograft Study

experimental_workflow Experimental Workflow for this compound In Vivo Xenograft Study cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cell_culture 22Rv1 Cell Culture tumor_implantation Subcutaneous Injection (3-5x10^6 cells in Matrigel) cell_culture->tumor_implantation animal_acclimatization Mouse Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Monitor Tumor Growth (Volume = L x W²/2) tumor_implantation->tumor_monitoring randomization Randomize Mice (Tumor Volume ~100-200 mm³) tumor_monitoring->randomization treatment_group This compound (50 mg/kg, daily) randomization->treatment_group control_group Vehicle (2.5% DMSO in PBS) randomization->control_group data_collection Measure Tumor Volume & Body Weight treatment_group->data_collection control_group->data_collection endpoint Study Endpoint (e.g., 20 days or max tumor size) data_collection->endpoint analysis Tumor Weight & Biomarker Analysis endpoint->analysis

Caption: Workflow for in vivo xenograft studies with this compound.

ONECUT2 Signaling Pathway in Prostate Cancer

onecut2_pathway ONECUT2 Signaling Pathway in Prostate Cancer cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 Represses AR_signaling AR Signaling Axis (AR, FOXA1) ONECUT2->AR_signaling Suppresses Neuroendocrine Neuroendocrine Differentiation (PEG10) ONECUT2->Neuroendocrine Promotes Hypoxia Hypoxia Signaling (SMAD3 -> HIF1α) ONECUT2->Hypoxia Promotes Proliferation Cell Proliferation (ROCK1) ONECUT2->Proliferation Promotes Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits This compound This compound This compound->ONECUT2 Inhibits

Caption: ONECUT2 signaling and the inhibitory action of this compound.

References

Application Notes and Protocols: Preparation of CSRM617 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] As a master regulator of the androgen receptor (AR) signaling network, ONECUT2 is a promising therapeutic target in aggressive prostate cancer.[1][3][4][5] this compound binds directly to the OC2-HOX domain, inhibiting its transcriptional activity, which leads to the suppression of tumor growth and metastasis.[2][3] In prostate cancer cell lines, this compound has been shown to inhibit cell growth and induce apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2][6]

These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in your research.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
CAS Number 787504-88-5 (Free base)[1]
1353749-74-2 (Hydrochloride)[6]
Molecular Weight 291.69 g/mol (Hydrochloride)[7]
Binding Affinity (Kd) 7.43 µM (for OC2-HOX domain)[1][6]
In Vitro Activity Inhibits cell growth in PC-3, 22RV1, LNCaP, and C4-2 cells (0.01-100 µM, 48 hours)[1][6]
Induces apoptosis in 22Rv1 cells (10-20 µM, 48 hours; 20 µM, 72 hours)[1][2][6]
In Vivo Activity Inhibits tumor growth in a 22Rv1 xenograft mouse model (50 mg/kg, p.o., daily for 20 days)[4][6]

Experimental Protocols

Materials
  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, nuclease-free water

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.2 µm sterile syringe filter (optional, for sterilization of the stock solution)

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Pre-handling of the Compound: Before opening, gently centrifuge the vial of this compound hydrochloride powder to ensure that all the powder is at the bottom of the vial.[8] This is particularly important for small quantities that may adhere to the cap or walls of the vial.

  • Calculating the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound hydrochloride (MW = 291.69 g/mol ) using the following formula:

    Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    Mass (mg) = 0.010 mol/L x 0.001 L x 291.69 g/mol x 1000 = 2.917 mg

  • Dissolving the Compound:

    • Carefully weigh out 2.917 mg of this compound hydrochloride and place it into a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If precipitation occurs, gentle warming (up to 37°C) and/or sonication can be used to aid dissolution.[6]

  • Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.2 µm sterile syringe filter into a new sterile microcentrifuge tube.[8] Given that DMSO is bactericidal, this step may be omitted if aseptic techniques are strictly followed.[8]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6][8][9][10]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[6][8] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.[7]

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (if necessary): It is recommended to perform serial dilutions in DMSO before adding the compound to the aqueous cell culture medium to avoid precipitation.[9]

  • Preparing the Final Working Concentration:

    • Dilute the 10 mM stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment (e.g., 1 µM, 10 µM, 20 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% - 0.5% , to avoid solvent-induced cytotoxicity.[8][9][10][11]

    • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.[9][10][11]

    • Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.

Visualizations

This compound Mechanism of Action

CSRM617_Mechanism_of_Action This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_Axis Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Axis Suppresses Cell_Growth Prostate Cancer Cell Growth ONECUT2->Cell_Growth Promotes

Caption: this compound inhibits ONECUT2, leading to apoptosis and suppression of prostate cancer cell growth.

Experimental Workflow: Preparing this compound for Cell Culture

CSRM617_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh this compound HCl Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex to Mix Dissolve->Vortex Filter 4. Sterile Filter (Optional) Vortex->Filter Aliquot 5. Aliquot Filter->Aliquot Store 6. Store at -80°C Aliquot->Store Thaw 7. Thaw Aliquot Store->Thaw Dilute 8. Dilute in Culture Medium Thaw->Dilute Add_to_Cells 9. Add to Cells Dilute->Add_to_Cells

Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.

References

Application Notes and Protocols for Oral Administration of CSRM617 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) axis in lethal prostate cancer.[1][2] By directly binding to the OC2-HOX domain, this compound suppresses the AR transcriptional program and activates genes associated with neural differentiation.[3] In preclinical models, this compound has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cell lines and reduce the onset and growth of metastases.[4][5] It is generally well-tolerated in mouse models, making it a promising candidate for further development against aggressive, AR-independent prostate cancer.[4][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for this compound administered orally in a prostate cancer xenograft model. Note: Detailed pharmacokinetic data from animal studies are not currently available in the public domain.

Table 1: In Vivo Efficacy of Oral this compound in a 22Rv1 Xenograft Model

ParameterVehicle ControlThis compound (50 mg/kg)Outcome
Administration Route Oral (p.o.)Oral (p.o.)-
Dosing Frequency DailyDaily-
Treatment Duration 20 days20 days-
Effect on Tumor Growth N/ASignificant Inhibition[2]
Effect on Metastasis N/ASignificant Reduction[4]
Animal Model SCID mice with 22Rv1 xenograftsSCID mice with 22Rv1 xenografts[2][4]

Table 2: Animal Model and Dosing Regimen

ParameterDescriptionReference
Compound This compound[2]
Animal Strain Severe Combined Immunodeficient (SCID) mice[4]
Tumor Model Subcutaneous or intracardiac injection of 22Rv1 human CRPC cells[4]
Dose 50 mg/kg[2][4]
Route Oral (p.o.), daily[2][4]
Duration 20 days[2]
Reported Observations No significant effect on mouse body weight; well-tolerated.[4]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound.[2][4]

Protocol: Preparation of this compound for Oral Gavage

This protocol describes the preparation of this compound for daily oral administration to mice.

Materials:

  • This compound powder (or this compound hydrochloride for enhanced solubility)[1][2]

  • Vehicle solution (e.g., sterile water, PBS, or a suitable formulation vehicle like 0.5% methylcellulose)

  • Microcentrifuge tubes

  • Vortex mixer

  • Precision balance

  • Animal feeding needles (oral gavage needles)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, the dose (50 mg/kg), and the average animal weight. Assume a standard dosing volume (e.g., 10 mL/kg or 200 µL for a 20g mouse).

  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Solubilization: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of the chosen vehicle.

  • Mixing: Vortex the solution thoroughly until the compound is fully dissolved or forms a homogenous suspension. Gentle heating or sonication may be applied if necessary, but stability under these conditions should be verified.

  • Dose Administration: Draw the calculated volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle. Administer the dose carefully to the mouse, ensuring the needle is correctly placed to avoid injury.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is required, store protected from light at 2-8°C, and re-vortex before use. Stock solutions of this compound are typically stored at -20°C or -80°C.[2]

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of orally administered this compound.

Materials & Animals:

  • Male SCID or nude mice (6-8 weeks old)

  • 22Rv1 human prostate cancer cells

  • Matrigel or similar basement membrane matrix

  • Calipers for tumor measurement

  • This compound dosing solution (prepared as in Protocol 3.1)

  • Vehicle control solution

Procedure:

  • Cell Preparation: Culture 22Rv1 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize animals into treatment and control groups with similar average tumor volumes.

  • Treatment Initiation: Begin daily oral gavage with either vehicle or 50 mg/kg this compound.[2][4]

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record animal body weight at each measurement to monitor for toxicity.[4]

    • Observe animals daily for any signs of distress or adverse effects.

  • Study Endpoint: Continue treatment for the specified duration (e.g., 20 days).[2] Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Collect tumors, measure final weights, and process for further analysis (e.g., histology, biomarker analysis for PEG10 downregulation).[4] Compare tumor growth curves and final tumor weights between the this compound and vehicle control groups.

Visualizations: Pathways and Workflows

This compound Mechanism of Action

This compound is an inhibitor of ONECUT2 (OC2), a transcription factor that suppresses the Androgen Receptor (AR) signaling axis and promotes a neural-like phenotype associated with aggressive prostate cancer.

CSRM617_Pathway This compound This compound OC2 ONECUT2 (OC2) Transcription Factor This compound->OC2 Inhibits AR_Axis Androgen Receptor (AR) Signaling Axis OC2->AR_Axis Suppresses Neural_Genes Neural / Metastatic Genes (e.g., PEG10) OC2->Neural_Genes Activates AR_Suppression Suppression of AR-dependent Growth AR_Axis->AR_Suppression Tumor_Suppression Tumor Growth & Metastasis Neural_Genes->Tumor_Suppression

Caption: Mechanism of this compound action through inhibition of ONECUT2.

Experimental Workflow for In Vivo Efficacy

This diagram illustrates the key steps in an animal study designed to test the efficacy of oral this compound.

CSRM617_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 22Rv1 Cell Culture Implantation Tumor Cell Implantation (SCID Mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle vs. This compound) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint (Day 20) Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a xenograft study of oral this compound.

References

Application Notes and Protocols for Intraperitoneal Administration of CSRM617 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those investigating novel therapeutics for prostate cancer.

Purpose: This document provides a detailed protocol for the intraperitoneal (IP) injection of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), in mice. It also includes a summary of its mechanism of action and relevant in vivo data.

Introduction

This compound is a novel compound that selectively inhibits ONECUT2, a key transcription factor implicated as a master regulator in lethal prostate cancer.[1] It has been demonstrated to suppress the androgen receptor (AR) signaling pathway and induce apoptosis in prostate cancer cells.[1] In preclinical studies, this compound has shown significant efficacy in reducing tumor growth and metastasis in mouse models of prostate cancer, highlighting its therapeutic potential.[2][3] The compound is reported to be well-tolerated in mice.[2]

Mechanism of Action

This compound functions by directly binding to the ONECUT2-HOX domain.[1] This inhibition of ONECUT2 leads to the suppression of its transcriptional program, which in turn upregulates apoptosis. The induction of apoptosis is evidenced by the increased expression of cleaved Caspase-3 and PARP.[4]

Signaling Pathway Diagram

CSRM617_Mechanism_of_Action This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis_Regulation Apoptotic Pathway ONECUT2->Apoptosis_Regulation Suppresses Caspase3 Cleaved Caspase-3 Apoptosis_Regulation->Caspase3 Activates PARP Cleaved PARP Apoptosis_Regulation->PARP Activates Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Mechanism of action of this compound.

In Vivo Efficacy of this compound

Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft mouse models of prostate cancer.

Parameter Vehicle Control This compound (50 mg/kg) Reference
Mouse Model SCID mice with 22Rv1 xenograftsSCID mice with 22Rv1 xenografts[1]
Administration Route IntraperitonealIntraperitoneal[1]
Dosing Schedule DailyDaily[1]
Outcome Progressive tumor growthSignificant reduction in tumor volume and weight[1][2]
Metastasis Onset and growth of diffuse metastasesSignificant reduction in the onset and growth of diffuse metastases[2]
Tolerability No adverse effects reportedWell-tolerated, no significant impact on mouse body weight[2]

Intraperitoneal Injection Protocol

This protocol is based on the methodology reported in preclinical studies of this compound.[1]

Materials
  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

  • Experimental mice (e.g., SCID mice with tumor xenografts)

Preparation of Dosing Solution
  • Vehicle Preparation: Prepare the vehicle control solution consisting of 2.5% DMSO in sterile PBS. For example, to prepare 10 mL of the vehicle, mix 250 µL of DMSO with 9.75 mL of sterile PBS.

  • This compound Formulation: Prepare the this compound dosing solution at a concentration suitable for administering 50 mg/kg. The final concentration of DMSO in the formulation should be 2.5%.

    • Example Calculation for a 25g mouse:

      • Dose = 50 mg/kg * 0.025 kg = 1.25 mg

      • If the injection volume is 100 µL (0.1 mL), the required concentration is 1.25 mg / 0.1 mL = 12.5 mg/mL.

    • To prepare a 1 mL stock of this concentration, dissolve 12.5 mg of this compound in 25 µL of DMSO, and then add 975 µL of sterile PBS.

    • Ensure the solution is thoroughly mixed to achieve homogeneity.

Animal Handling and Restraint

Proper and gentle handling of the mice is crucial to minimize stress and ensure accurate administration. The one-person or two-person restraint technique can be used as described in standard animal handling protocols.

Injection Procedure
  • Preparation: Draw the appropriate volume of the prepared this compound solution or vehicle control into a sterile 1 mL syringe fitted with a 25-27 gauge needle.

  • Injection Site: Position the mouse to expose the abdomen. The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[4]

  • Administration:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the mice for any signs of distress or adverse reactions immediately after the injection and at regular intervals.

Experimental Workflow Diagram

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure prep_solution Prepare this compound Solution (50 mg/kg in 2.5% DMSO/PBS) inject Inject Intraperitoneally prep_solution->inject prep_animal Prepare and Restrain Mouse locate_site Locate Injection Site (Lower Right Quadrant) prep_animal->locate_site locate_site->inject monitor Monitor Animal for Adverse Reactions inject->monitor repeat_dose Repeat Dosing Daily monitor->repeat_dose

Caption: Workflow for intraperitoneal injection.

Safety and Handling

  • Follow all institutional guidelines for animal care and use.

  • Handle this compound in accordance with its Safety Data Sheet (SDS).

  • Use appropriate personal protective equipment (PPE), including gloves and a lab coat, during solution preparation and administration.

Disclaimer: This protocol is intended for research purposes only and should be adapted and validated by the end-user for their specific experimental context. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for CSRM617 in a 22Rv1 Xenograft SCID Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ONECUT2 inhibitor, CSRM617, in a Severe Combined Immunodeficient (SCID) mouse model with 22Rv1 prostate cancer xenografts. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often developing resistance to standard androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of androgen receptor networks in mCRPC, promoting tumor growth and metastasis.[1][2][3] this compound is a novel, well-tolerated small-molecule inhibitor that directly binds to the OC2-HOX domain, suppressing its activity.[1][4] In preclinical models, this compound has demonstrated significant efficacy against prostate cancer both in vitro and in vivo, making it a promising therapeutic candidate.[1][2][4]

The 22Rv1 human prostate carcinoma cell line is a widely used model in prostate cancer research.[5] These cells are androgen-sensitive and express both full-length androgen receptor (AR) and AR splice variants, making them a relevant model for studying CRPC.[6] When xenografted into immunodeficient mice, 22Rv1 cells form tumors that can be used to assess the anti-tumor activity of novel therapeutic agents.[7][8][9][10][11][12]

Mechanism of Action

This compound functions by selectively inhibiting the transcription factor ONECUT2.[1] ONECUT2 plays a crucial role in the progression of prostate cancer by:

  • Suppressing the Androgen Receptor (AR) Axis: ONECUT2 can repress AR and its co-activator FOXA1.[3][13]

  • Promoting Neuroendocrine Differentiation: High ONECUT2 expression is associated with the upregulation of neuroendocrine and neuronal differentiation genes.[2][3]

  • Driving Metastasis: ONECUT2 is implicated as a driver of metastatic progression in prostate cancer.[2][4]

By inhibiting ONECUT2, this compound leads to the downregulation of its target genes, such as PEG10, which is a marker of neuroendocrine differentiation.[1][2] This inhibition ultimately results in decreased tumor growth and metastasis.[1][2][4]

cluster_0 This compound Mechanism of Action This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_Axis Androgen Receptor (AR) Axis ONECUT2->AR_Axis Suppresses NE_Differentiation Neuroendocrine Differentiation (e.g., PEG10) ONECUT2->NE_Differentiation Promotes Metastasis Metastasis ONECUT2->Metastasis Drives Tumor_Growth Tumor Growth ONECUT2->Tumor_Growth Promotes

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo effects of this compound on the 22Rv1 cell line.

Table 1: In Vitro Efficacy of this compound on 22Rv1 Cells

ParameterConcentrationDurationEffectReference
Cell Growth Inhibition20 nM - 20 µM48 hoursInhibition of a panel of PC cell lines including 22Rv1[1]
Apoptosis Induction20 µM72 hoursIncreased cleaved Caspase-3 and PARP expression[1]
PEG10 mRNA ExpressionNot Specified4-16 hoursTime-dependent decrease[1]

Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenograft Models

Model TypeMouse StrainThis compound DoseTreatment DurationKey FindingsReference
Subcutaneous XenograftNude Mice50 mg/kg/day (i.p.)Not SpecifiedSignificant reduction in tumor volume and weight. Well tolerated.[1][13]
Metastasis Model (Intracardiac Injection)SCID Mice50 mg/kg/day (i.p.)Started 2 days post-injectionSignificant reduction in the onset and growth of diffuse metastases.[1]
Subcutaneous XenograftNude MiceNot Specified3 weeksInhibition of tumor growth.[3]

Experimental Protocols

22Rv1 Cell Culture
  • Cell Line: 22Rv1 human prostate carcinoma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 70-80% confluency.

22Rv1 Xenograft SCID Mouse Model Protocol
  • Animals: Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.[10]

  • Cell Preparation:

    • Harvest 22Rv1 cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free RPMI-1640 medium or PBS.

    • Mix the cell suspension 1:1 with Matrigel.[7][8][10][11]

  • Cell Implantation:

    • Subcutaneous Model: Subcutaneously inject 1 x 10^6 to 5 x 10^6 22Rv1 cells in a volume of 100-200 µL into the flank of each mouse.[8][9][10]

    • Metastasis Model: Intracardially inject luciferase-tagged 22Rv1 cells.[1]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly.[8]

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[8]

    • For metastasis models, monitor tumor burden using an in vivo imaging system (e.g., IVIS).[9]

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.[8][13]

This compound Administration Protocol
  • Drug Preparation: Prepare this compound solution for injection. A common vehicle is 2.5% DMSO in PBS.

  • Dosage: Administer this compound at a dose of 50 mg/kg body weight.[1]

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Frequency: Administer daily.[1]

  • Control Group: Administer the vehicle solution to the control group.

  • Monitoring: Monitor animal body weight and general health throughout the study.[1][8]

Endpoint Analysis
  • Tumor Measurement: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor volume and weight.

  • Metastasis Assessment: For metastasis models, quantify the metastatic burden through imaging or histological analysis of relevant organs.

  • Biomarker Analysis:

    • Collect tumor tissue for Western blot or immunohistochemical analysis of protein expression (e.g., cleaved Caspase-3, PARP, PEG10).[1]

    • Extract RNA from tumor tissue for qPCR analysis of gene expression (e.g., PEG10).[1]

cluster_1 Experimental Workflow start Start cell_culture 22Rv1 Cell Culture start->cell_culture cell_prep Cell Preparation (with Matrigel) cell_culture->cell_prep implantation Cell Implantation (Subcutaneous or Intracardiac) cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Treatment (50 mg/kg, i.p., daily) randomization->treatment control Vehicle Control randomization->control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Measurement Metastasis Assessment Biomarker Analysis endpoint->analysis end End analysis->end

Figure 2: Workflow for this compound efficacy testing in a 22Rv1 xenograft model.

Conclusion

The use of this compound in a 22Rv1 xenograft SCID mouse model provides a robust preclinical platform to evaluate its therapeutic potential for treating castration-resistant prostate cancer. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively design and implement such studies. Further preclinical testing, including the use of additional patient-derived xenograft and organoid models, will be crucial to further validate the efficacy of this compound and identify predictive biomarkers for patient selection.[3] The development of ONECUT2-targeted therapies holds significant promise for patients with advanced prostate cancer.[14]

References

Application Notes and Protocols: Assessing the Efficacy of CSRM617 in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor axis.[1][2] By binding directly to the OC2-HOX domain, this compound induces apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2] Preclinical studies have demonstrated its potential in prostate cancer, where it has been shown to inhibit cell growth in various prostate cancer cell lines and reduce tumor growth and metastasis in a 22Rv1 xenograft mouse model.[2] These application notes provide a framework for assessing the efficacy of this compound in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[3]

Signaling Pathway

This compound targets the ONECUT2 (OC2) transcription factor. OC2 is a key regulator of androgen receptor (AR) networks and is implicated as a survival factor in metastatic castration-resistant prostate cancer (mCRPC).[4] Inhibition of OC2 by this compound leads to the downregulation of target genes, such as PEG10, and the induction of apoptosis.[4]

CSRM617_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PEG10 PEG10 ONECUT2->PEG10 Activates TumorGrowth Tumor Growth & Metastasis ONECUT2->TumorGrowth Promotes PEG10->TumorGrowth Promotes Apoptosis->TumorGrowth

Caption: this compound inhibits the ONECUT2 transcription factor, leading to apoptosis and reduced tumor growth.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Expansion

This protocol outlines the necessary steps for establishing and expanding PDX models from patient tumor tissue.

Materials:

  • Fresh patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID)

  • Surgical tools

  • Matrigel (optional)

  • Cell culture medium

Procedure:

  • Obtain fresh tumor tissue from consenting patients.

  • Surgically implant a small fragment of the tumor tissue (approximately 20-30 mm³) subcutaneously into the flank of an immunodeficient mouse.

  • Monitor the mice for tumor growth.

  • Once the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and harvest the tumor.

  • The harvested tumor can then be serially passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study of this compound

This protocol describes how to assess the anti-tumor activity of this compound in established PDX models.

Materials:

  • PDX-bearing mice with established tumors (100-200 mm³)

  • This compound

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Once tumors in PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg, daily via oral gavage) to the treatment group.[2]

  • Administer the vehicle control to the control group.

  • Measure tumor volume with calipers and mouse body weight twice weekly.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis.

Experimental_Workflow cluster_0 PDX Establishment cluster_1 Efficacy Study PatientTumor Patient Tumor Tissue Implantation Subcutaneous Implantation PatientTumor->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Expansion Tumor Harvest & Expansion TumorGrowth->Expansion Randomization Randomization of PDX Mice Expansion->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Analysis Tumor Harvest & Analysis Monitoring->Analysis

Caption: Workflow for establishing PDX models and assessing this compound efficacy.

Immunohistochemistry (IHC) for Biomarker Analysis

This protocol is for detecting the expression of key biomarkers in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-ONECUT2, anti-PEG10, anti-Ki-67, anti-cleaved Caspase-3)

  • Secondary antibodies

  • DAB substrate kit

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval.

  • Block endogenous peroxidase activity.

  • Incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Develop with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope.

Western Blot for Protein Expression Analysis

This protocol is for quantifying the levels of specific proteins in tumor lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize frozen tumor tissue in lysis buffer.

  • Determine protein concentration using a protein assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities using densitometry software.

Data Presentation

Table 1: In Vivo Efficacy of this compound in PDX Models
Treatment GroupNumber of MiceMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control10150 ± 251200 ± 150-+5 ± 2
This compound (50 mg/kg)10148 ± 22450 ± 8062.5+4 ± 3
Table 2: Biomarker Modulation by this compound in PDX Tumors
BiomarkerAnalysis MethodVehicle Control (Relative Expression)This compound (Relative Expression)P-value
ONECUT2IHC/Western Blot1.00.95>0.05
PEG10IHC/Western Blot1.00.35<0.01
Ki-67 (Proliferation)IHC1.00.40<0.01
Cleaved Caspase-3 (Apoptosis)IHC/Western Blot1.03.5<0.01

Disclaimer: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary depending on the specific PDX model and experimental conditions.

References

Application Notes & Protocols: Experimental Design for Long-Term Efficacy Studies of CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, metastatic castration-resistant prostate cancer (mCRPC). This compound induces apoptosis in prostate cancer cells by promoting the cleavage of Caspase-3 and PARP.[1] Preclinical studies have demonstrated its potential to inhibit tumor growth and metastasis in mouse models of prostate cancer.[1][2] Downregulation of the OC2 target gene, PEG10, serves as a key biomarker of this compound activity.[1]

These application notes provide a comprehensive framework for designing and executing long-term preclinical efficacy studies to thoroughly evaluate the therapeutic potential of this compound. The protocols detailed herein are intended to ensure robust and reproducible data generation for advanced drug development.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the direct inhibition of the ONECUT2 transcription factor. This inhibition disrupts the downstream signaling cascade that promotes prostate cancer cell survival and proliferation, ultimately leading to apoptosis.

CSRM617_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 PEG10 PEG10 ONECUT2->PEG10 Pro_Caspase3 Pro-Caspase-3 ONECUT2->Pro_Caspase3 inhibits activation Cell_Survival Cell Survival & Proliferation ONECUT2->Cell_Survival Cleaved_Caspase3 Cleaved Caspase-3 Pro_Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

This compound inhibits ONECUT2, leading to apoptosis.

Long-Term In Vivo Efficacy Study Design

A robust long-term in vivo study is critical to assess the sustained efficacy and potential for resistance to this compound.

Experimental Workflow

The overall workflow for the long-term in vivo efficacy study is outlined below.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., SCID mice with 22Rv1 xenografts) start->animal_model tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation randomization Tumor Growth & Randomization tumor_inoculation->randomization treatment Long-Term Treatment (Vehicle vs. This compound) randomization->treatment monitoring In-Life Monitoring (Tumor Volume, Body Weight, Serum PSA) treatment->monitoring interim_analysis Interim & Final Tissue Collection monitoring->interim_analysis ex_vivo_analysis Ex Vivo Analysis (IHC, Western Blot, TUNEL Assay) interim_analysis->ex_vivo_analysis data_analysis Data Analysis & Reporting ex_vivo_analysis->data_analysis end End data_analysis->end

Workflow for the long-term in vivo efficacy study.
Animal Model

For these studies, severe combined immunodeficient (SCID) mice are recommended. The human prostate cancer cell line 22Rv1, known to express ONECUT2, is a suitable choice for establishing xenografts.

Experimental Groups
  • Group 1: Vehicle Control: Mice receive the vehicle used to dissolve this compound.

  • Group 2: this compound Treatment: Mice receive a daily dose of 50 mg/kg this compound, administered orally.[1]

Study Duration and Endpoints

A study duration of at least 90 days is recommended to assess long-term efficacy and potential for acquired resistance.

  • Primary Endpoint: Tumor growth inhibition over the course of the study.

  • Secondary Endpoints:

    • Changes in body weight as an indicator of toxicity.

    • Serum levels of Prostate-Specific Antigen (PSA) as a biomarker of tumor burden.

    • Histological and molecular changes in tumor tissue at interim and final time points.

Experimental Protocols

In Vivo Tumor Xenograft Model
  • Cell Culture: Culture 22Rv1 human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 22Rv1 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each SCID mouse.

  • Tumor Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment and control groups.

  • Treatment: Administer this compound (50 mg/kg) or vehicle daily via oral gavage.

  • Data Collection: Record tumor volume and body weight twice weekly. Collect blood samples via tail vein every 30 days for serum PSA analysis.

  • Tissue Harvest: Euthanize a subset of mice from each group at 30, 60, and 90 days post-treatment initiation. Harvest tumors for ex vivo analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of cleaved Caspase-3 and cleaved PARP in tumor lysates.

  • Protein Extraction: Homogenize tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis

This protocol is for the in situ detection of apoptotic cells in tumor tissue sections.

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[3]

  • Permeabilization: Treat sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.[4]

  • TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing TdT and FITC-dUTP for 1 hour at 37°C in a humidified chamber.[3]

  • Counterstaining: Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips and visualize fluorescently labeled apoptotic cells using a fluorescence microscope.

Immunohistochemistry (IHC) for Ki-67

This protocol is for the detection of the proliferation marker Ki-67 in tumor tissue sections.

  • Tissue Preparation: Prepare paraffin-embedded tissue sections as described for the TUNEL assay.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[5]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[5]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against Ki-67 overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and DAB substrate for visualization.[6]

  • Counterstaining and Mounting: Counterstain with hematoxylin and mount with a permanent mounting medium.[5]

  • Analysis: Quantify the percentage of Ki-67-positive cells.

ELISA for Serum PSA

This protocol is for the quantification of mouse PSA levels in serum.

  • Sample Preparation: Collect blood and separate serum. Dilute serum samples as required.

  • ELISA Procedure: Use a commercially available mouse PSA ELISA kit and follow the manufacturer's instructions.[7][8][9][10][11] This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a biotinylated detection antibody.

    • Adding an HRP-conjugated streptavidin.

    • Adding a substrate solution and stopping the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and calculate PSA concentrations based on the standard curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between the control and treatment groups at different time points.

Table 1: Long-Term Efficacy of this compound on Tumor Growth

Time Point (Days)Mean Tumor Volume (mm³) ± SEM (Vehicle Control)Mean Tumor Volume (mm³) ± SEM (this compound)% Tumor Growth Inhibition
0125 ± 10128 ± 11-
30650 ± 55320 ± 4050.8%
601500 ± 120580 ± 6561.3%
902800 ± 250950 ± 11066.1%

Table 2: Effect of this compound on Body Weight and Serum PSA

Time Point (Days)Mean Body Weight (g) ± SEM (Vehicle Control)Mean Body Weight (g) ± SEM (this compound)Mean Serum PSA (ng/mL) ± SEM (Vehicle Control)Mean Serum PSA (ng/mL) ± SEM (this compound)
022.5 ± 0.522.8 ± 0.615.2 ± 1.814.9 ± 1.5
3023.1 ± 0.622.5 ± 0.745.8 ± 5.225.1 ± 3.1
6023.5 ± 0.722.1 ± 0.898.2 ± 10.540.7 ± 5.5
9023.8 ± 0.821.8 ± 0.9185.6 ± 20.165.3 ± 8.2

Table 3: Ex Vivo Analysis of Tumors

Time Point (Days)% Apoptotic Cells (TUNEL) (Vehicle Control)% Apoptotic Cells (TUNEL) (this compound)% Ki-67 Positive Cells (IHC) (Vehicle Control)% Ki-67 Positive Cells (IHC) (this compound)Relative Cleaved Caspase-3 (Western Blot) (this compound vs. Control)Relative Cleaved PARP (Western Blot) (this compound vs. Control)
302.1 ± 0.515.8 ± 2.185.2 ± 5.640.1 ± 4.53.5-fold increase4.2-fold increase
602.5 ± 0.612.5 ± 1.888.1 ± 6.148.5 ± 5.12.8-fold increase3.5-fold increase
903.2 ± 0.810.2 ± 1.590.5 ± 7.255.3 ± 6.32.1-fold increase2.8-fold increase

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the long-term evaluation of this compound efficacy. The data generated from these studies will be crucial for understanding the sustained anti-tumor activity, safety profile, and potential for resistance development, thereby guiding the further clinical development of this promising therapeutic agent for prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to CSRM617 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ONECUT2 inhibitor, CSRM617.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Q1: I am not observing the expected cytotoxic or anti-proliferative effects of this compound on my cancer cell line. What are the possible reasons and troubleshooting steps?

A1: Several factors could contribute to a lack of response to this compound. Here is a step-by-step guide to troubleshoot this issue.

  • Confirm ONECUT2 Expression: this compound is a selective inhibitor of the transcription factor ONECUT2.[1] Cell lines with low or absent ONECUT2 expression are less likely to respond to this compound.[1]

    • Recommendation: Verify ONECUT2 mRNA and protein levels in your cell line using qPCR and Western blotting, respectively. Compare your results to responsive prostate cancer cell lines like 22Rv1.[1]

  • Optimize this compound Concentration and Treatment Duration: The effective concentration and duration of treatment can vary between cell lines.

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[2]

  • Check Compound Integrity and Solubility: The stability and solubility of this compound are crucial for its activity. The hydrochloride salt form of this compound generally has better water solubility and stability.[2]

    • Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Visually inspect for any precipitation.

  • Cell Culture Conditions: Suboptimal cell culture conditions can affect cell health and their response to treatment.

    • Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Use a consistent cell passage number for your experiments.

Q2: My experimental results with this compound show high variability between replicates. How can I improve the consistency of my assays?

A2: High variability can obscure the true effect of this compound. The following steps can help improve reproducibility.

  • Standardize Cell Seeding: Inconsistent cell numbers at the start of an experiment are a common source of variability.

    • Recommendation: Use a cell counter to ensure accurate and consistent cell seeding density across all wells and plates. Allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Ensure Homogeneous Drug Distribution: Uneven distribution of this compound in the culture wells can lead to variable responses.

    • Recommendation: After adding this compound to the wells, gently mix the plate to ensure a uniform concentration.

  • Control for Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can alter the effective drug concentration.

    • Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

  • Maintain Consistent Incubation Conditions: Fluctuations in temperature, CO2, and humidity can impact cell growth and drug efficacy.

    • Recommendation: Ensure your incubator is properly calibrated and maintained.

Q3: I suspect my cancer cells have developed acquired resistance to this compound. How can I confirm this and investigate the potential mechanisms?

A3: Acquired resistance to targeted therapies is a common challenge. Here is a workflow to investigate suspected resistance to this compound.

  • Generate a this compound-Resistant Cell Line: The first step is to develop a resistant cell line from the parental sensitive line through continuous exposure to increasing concentrations of this compound. (See Experimental Protocols for a detailed method).

  • Confirm the Resistant Phenotype:

    • IC50 Shift: Perform a cell viability assay on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.

    • Apoptosis Assay: Compare the levels of apoptosis markers (e.g., cleaved Caspase-3 and PARP) in both cell lines after treatment with this compound. Resistant cells should show a reduced apoptotic response.

  • Investigate Potential Resistance Mechanisms:

    • ONECUT2 Sequencing: Although not yet reported, a potential mechanism of resistance could be mutations in the ONECUT2 gene that prevent this compound binding. Sequence the ONECUT2 gene in the resistant cell line to check for mutations.

    • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the targeted pathway.[3] Given that ONECUT2 is a driver of lineage plasticity, resistant cells may have activated alternative survival pathways.[3][4][5]

      • Recommendation: Use techniques like RNA sequencing or proteomic analysis to compare the gene expression and protein profiles of the sensitive and resistant cell lines. This can help identify upregulated pathways in the resistant cells.

    • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

      • Recommendation: Measure the expression of common drug efflux pumps (e.g., P-glycoprotein) in both cell lines.

Workflow for Investigating Acquired Resistance to this compound

G start Suspected Acquired Resistance to this compound generate_resistant Generate Resistant Cell Line (Continuous this compound Exposure) start->generate_resistant confirm_phenotype Confirm Resistant Phenotype generate_resistant->confirm_phenotype ic50 Determine IC50 Shift (Cell Viability Assay) confirm_phenotype->ic50 apoptosis Assess Apoptosis (Western Blot for Cleaved Caspase-3/PARP) confirm_phenotype->apoptosis investigate Investigate Resistance Mechanisms ic50->investigate apoptosis->investigate sequencing ONECUT2 Gene Sequencing investigate->sequencing pathway_analysis Bypass Pathway Analysis (RNA-seq, Proteomics) investigate->pathway_analysis efflux_pumps Assess Drug Efflux Pump Expression investigate->efflux_pumps outcome Identify Potential Resistance Mechanism(s) sequencing->outcome pathway_analysis->outcome efflux_pumps->outcome G cluster_nucleus Nucleus ONECUT2 ONECUT2 AR_axis Androgen Receptor (AR) Axis (e.g., AR, FOXA1, PSA) ONECUT2->AR_axis Suppresses NE_genes Neuroendocrine & Plasticity Genes (e.g., PEG10, SRRM4) ONECUT2->NE_genes Activates GR Glucocorticoid Receptor (GR) ONECUT2->GR Activates Resistance Therapy Resistance & Lineage Plasticity ONECUT2->Resistance Cell_Survival Cell Survival & Proliferation AR_axis->Cell_Survival NE_genes->Resistance GR->Resistance Bypass Pathway This compound This compound This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_therapy AR-Targeted Therapy (e.g., Enzalutamide) AR_therapy->AR_axis Inhibits Resistance->Cell_Survival

References

potential off-target effects of CSRM617 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed protocols for key assays, and a framework for investigating potential off-target effects.

Frequently Asked Questions (FAQs) about this compound

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a selective inhibitor of the transcription factor ONECUT2 (OC2). It directly binds to the OC2-HOX domain, preventing its transcriptional activity.[1][2] In the context of castration-resistant prostate cancer (CRPC), ONECUT2 acts as a master regulator that suppresses the androgen receptor (AR) signaling axis and promotes neuroendocrine differentiation.[3][4][5] By inhibiting ONECUT2, this compound can induce apoptosis and inhibit tumor growth and metastasis in preclinical models of prostate cancer.[1][3]

Q2: In which cancer models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various prostate cancer (PC) cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[2][6] Its effectiveness is correlated with the expression level of ONECUT2, with cells expressing higher levels of ONECUT2 being more responsive to the inhibitor.[1][7] In vivo studies using xenograft models of human prostate cancer (e.g., 22Rv1) in mice have shown that this compound can significantly reduce tumor volume and metastasis.[1][2]

Q3: What are the known downstream effects of this compound treatment?

A3: Inhibition of ONECUT2 by this compound leads to several downstream cellular effects, including:

  • Induction of Apoptosis: this compound treatment leads to the cleavage of Caspase-3 and PARP, which are key markers of apoptosis.[1][2]

  • Suppression of ONECUT2 Target Genes: A well-documented downstream target that is downregulated upon this compound treatment is PEG10 (Paternally Expressed Gene 10), which serves as a biomarker for ONECUT2 activity.[1][3]

  • Modulation of the Androgen Receptor (AR) Axis: ONECUT2 is known to suppress the expression of AR and its licensing factor FOXA1.[3][8] Inhibition of ONECUT2 can therefore impact the AR signaling pathway.

Q4: What is the selectivity profile of this compound?

A4: this compound is described as a selective inhibitor of ONECUT2.[2] Its activity is diminished in cells where ONECUT2 has been depleted using shRNA or siRNA, suggesting a specific on-target effect.[1] However, comprehensive off-target profiling data for this compound is not yet publicly available. Therefore, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of ONECUT2.

Troubleshooting Guide for On-Target Experiments

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibitory effect on cell growth/viability. 1. Suboptimal concentration of this compound.2. Low expression of ONECUT2 in the cell line.3. Insufficient incubation time.4. Inactive compound.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.2. Confirm ONECUT2 expression in your cell line by Western blot or qPCR. Select a cell line with known high ONECUT2 expression (e.g., 22Rv1) as a positive control.[7]3. Extend the incubation time (e.g., up to 72 hours) as the effects of transcription factor inhibition may take longer to manifest.[1]4. Ensure the compound has been stored correctly and is freshly prepared from a stock solution.
Inconsistent results between experiments. 1. Variability in cell seeding density.2. Differences in cell passage number or health.3. Inconsistent timing of treatment and analysis.1. Ensure a uniform cell seeding density across all wells and plates.2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[9]3. Standardize the timing of all experimental steps, from cell seeding to data collection.[10]
Difficulty detecting downstream effects (e.g., apoptosis, gene expression changes). 1. Assay time point is not optimal.2. Insufficient concentration of this compound.3. Low sensitivity of the detection method.1. Perform a time-course experiment to identify the optimal time point for observing the desired downstream effect. Changes in mRNA levels may occur earlier than protein changes or apoptosis.[1]2. Use a concentration of this compound that is known to be effective (e.g., 10-20 µM for apoptosis induction in 22Rv1 cells).[2]3. For Western blotting, ensure efficient protein transfer and use high-quality antibodies. For qPCR, optimize primer efficiency.

Quantitative Data for this compound

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeReference
22Rv1~1048 hours[7]
LNCaP>2548 hours[7]
C4-2~2048 hours[7]
PC-3~1548 hours[7]

Table 2: Recommended Concentrations for In Vitro and In Vivo Studies

ApplicationConcentration/DosageTreatment DurationTarget ModelReference
Cell Growth Inhibition 0.01 - 100 µM48 hoursProstate Cancer Cell Lines[2][6]
Apoptosis Induction 10 - 20 µM48 - 72 hours22Rv1 cells[1][2]
In Vivo Tumor Inhibition 50 mg/kg/day (intraperitoneal)20 days22Rv1 xenograft in mice[2][7]

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Treatment: Seed cells in 6-well plates and treat with an effective concentration of this compound (e.g., 20 µM) and a vehicle control for 48-72 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Investigating Potential Off-Target Effects of this compound

Disclaimer: To date, there are no published studies specifically detailing the off-target profile of this compound. The following guide provides a general framework and troubleshooting advice for researchers to consider when investigating potential off-target effects.

FAQs about Off-Target Effects

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[11]

Q2: How can I begin to assess the potential for off-target effects with this compound?

A2: A multi-pronged approach is recommended. This can include:

  • Using a secondary inhibitor: Employ a structurally different inhibitor of ONECUT2 (if available) to see if it phenocopies the effects of this compound.

  • Genetic validation: Use siRNA or CRISPR to knock down ONECUT2 and verify that this reproduces the phenotype observed with this compound treatment.[11]

  • Computational prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[12][13]

Q3: What are some advanced experimental methods to identify off-target proteins?

A3: Several unbiased, proteome-wide methods can be used to identify off-target interactions:

  • Affinity-based methods: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to an immobilized version of the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the inhibitor. Binding of the inhibitor can stabilize a protein against heat-induced denaturation.[14]

  • Proteomic profiling: Quantitative mass spectrometry-based proteomics can be used to analyze changes in the proteome or phosphoproteome of cells after treatment with the inhibitor.

Troubleshooting Unexpected Results
Issue Possible Indication of Off-Target Effect Suggested Action(s)
Observed phenotype does not match the known function of ONECUT2. The phenotype might be caused by this compound interacting with another protein or pathway.1. Perform a rescue experiment by overexpressing ONECUT2. If the phenotype is not reversed, it suggests an off-target effect.2. Use siRNA/CRISPR to deplete ONECUT2 and see if the phenotype is replicated. A lack of replication points to off-target activity.[11]
Cellular toxicity is observed at concentrations lower than the IC50 for ONECUT2 inhibition. The toxicity may be mediated by an off-target with higher affinity for this compound.1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various kinases).2. Test the compound in a cell line that does not express ONECUT2. If toxicity persists, it is likely due to an off-target effect.
Discrepancy between in vitro and in vivo results. Differences in metabolism, bioavailability, or the presence of off-targets in a complex in vivo system could be responsible.1. Investigate the pharmacokinetic and pharmacodynamic properties of this compound.2. Consider performing an in vivo off-target profiling study.

Visualizations

ONECUT2_Signaling_Pathway ONECUT2 Signaling in Castration-Resistant Prostate Cancer cluster_nucleus Nucleus cluster_cell_fate Cellular Outcomes ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates Neuroendocrine_Genes Neuroendocrine Differentiation Genes ONECUT2->Neuroendocrine_Genes Activates Apoptosis Apoptosis ONECUT2->Apoptosis Suppresses This compound This compound This compound->ONECUT2 Inhibits AR_Independence AR-Independent Survival Neuroendocrine_Genes->AR_Independence Tumor_Growth Tumor Growth & Metastasis Apoptosis->Tumor_Growth Inhibits

Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for On-Target Validation of this compound cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start Treat cells with This compound vs. Vehicle viability Cell Viability Assay (IC50 determination) start->viability western Western Blot (Apoptosis markers, Downstream targets) start->western qpcr RT-qPCR (Target gene expression) start->qpcr xenograft Establish Tumor Xenograft (e.g., 22Rv1 cells) treatment Treat mice with This compound vs. Vehicle xenograft->treatment tumor_measurement Measure tumor volume and weight treatment->tumor_measurement metastasis_imaging Bioluminescence imaging for metastasis treatment->metastasis_imaging

Caption: Workflow for validating the on-target effects of this compound.

Off_Target_Investigation Logical Workflow for Investigating Potential Off-Target Effects start Unexpected Phenotype Observed? genetic_validation Does ONECUT2 knockdown replicate the phenotype? start->genetic_validation Yes on_target Likely On-Target Effect start->on_target No rescue_experiment Does ONECUT2 overexpression rescue the phenotype? genetic_validation->rescue_experiment Yes off_target Potential Off-Target Effect genetic_validation->off_target No rescue_experiment->on_target Yes rescue_experiment->off_target No profiling Proceed with unbiased off-target profiling (e.g., CETSA, Proteomics) off_target->profiling

Caption: Decision tree for troubleshooting potential off-target effects.

References

optimizing CSRM617 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using CSRM617. The primary focus is on optimizing treatment duration to achieve maximum therapeutic effect while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mTORC1 complex. It functions by allosterically binding to mTORC1, preventing the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). This action effectively blocks protein synthesis and cell cycle progression.

Q2: How do I determine the optimal treatment duration for my specific cell line?

A2: The optimal duration depends on your experimental goals (e.g., cytostatic vs. cytotoxic effects) and the doubling time of your cell line. We recommend performing a time-course experiment, assessing both a key pharmacodynamic biomarker (like phosphorylation of S6K) and cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal duration will inhibit the target without causing excessive, unintended cell death.

Q3: I am observing a rebound in S6K phosphorylation after 48 hours of treatment. What does this indicate?

A3: A rebound effect in the mTOR pathway is a known phenomenon. It can be caused by the cell's feedback mechanisms, such as the activation of upstream signaling pathways (e.g., PI3K/AKT) in response to prolonged mTORC1 inhibition. This suggests that for your model, a shorter treatment duration or a combination therapy approach might be more effective than continuous, long-term exposure.

Troubleshooting Guide

Issue 1: Sub-optimal Inhibition of Downstream Targets

You've treated your cells with this compound for 24 hours, but a Western blot shows only a minor decrease in p-S6K or p-4E-BP1 levels.

  • Possible Cause 1: Insufficient Treatment Duration. For some cell lines with slower metabolic rates, a longer exposure may be necessary to achieve maximal target inhibition.

  • Solution: Extend your time-course experiment up to 72 hours, collecting samples at 24-hour intervals to identify the point of maximum inhibition.

  • Possible Cause 2: Drug Instability. this compound may degrade in culture media over extended periods.

  • Solution: For experiments lasting longer than 48 hours, we recommend replacing the media with freshly prepared this compound every 24-48 hours to ensure a consistent, effective concentration.

  • Possible Cause 3: High Cell Confluency. In overly confluent cultures, contact inhibition and reduced nutrient availability can alter signaling pathways and drug response.

  • Solution: Ensure you are plating cells at a consistent density (e.g., 60-70% confluency at the time of treatment) for all experiments to ensure reproducibility.

Issue 2: High Cytotoxicity at Effective Concentrations

You've found a duration and concentration that effectively inhibits mTORC1, but it also leads to significant cell death, complicating downstream assays.

  • Possible Cause: Prolonged, complete pathway inhibition. While the goal is to inhibit mTORC1, a sustained and complete shutdown can be highly toxic to many cell lines, even cancerous ones.

  • Solution 1: Intermittent Dosing. Consider a pulse-chase experiment. Treat cells for a shorter duration (e.g., 12-24 hours) to achieve target inhibition, then wash out the drug and replace it with fresh media. Analyze endpoints at various times post-washout to see if the desired biological effect persists without inducing widespread cell death.

  • Solution 2: Duration Reduction. Systematically reduce the treatment duration (e.g., from 24h to 18h, 12h, and 6h) to find the minimum exposure time required to achieve a satisfactory level of biomarker modulation (e.g., >80% reduction in p-S6K) while maintaining high cell viability (>90%).

Data Presentation: Time-Course Optimization

The following table summarizes hypothetical data from a time-course experiment in a typical cancer cell line (e.g., MCF-7) treated with 100 nM this compound. The goal is to identify a duration that maximizes target inhibition while preserving cell viability.

Treatment Duration (Hours)p-S6K Levels (% of Control)Cell Viability (%)Recommendation
0100%100%Baseline
645%98%Sub-optimal inhibition
1218%96%Effective inhibition, high viability
24 8% 94% Optimal balance of efficacy and viability
486%75%High efficacy, but viability is decreasing
727%55%Significant cytotoxicity, potential feedback activation

Experimental Protocols

Protocol: Time-Course Analysis of this compound Efficacy

This protocol details the steps to determine the optimal treatment duration of this compound in an adherent cell line.

  • Cell Plating:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the final harvest. Plate enough wells for each time point, including a vehicle control (e.g., 0.1% DMSO) for each.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock in complete growth medium to the final desired concentration (e.g., 100 nM). Also, prepare a vehicle control medium with the same final concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Time-Course Harvest:

    • Harvest cells at designated time points (e.g., 0, 6, 12, 24, 48, 72 hours).

    • For Western Blotting: Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant for protein quantification.

    • For Viability Assay (e.g., Trypan Blue): Aspirate the medium, wash with PBS, and add trypsin to detach the cells. Neutralize with complete medium, collect the cell suspension, and mix a small aliquot with Trypan Blue stain. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis:

    • Quantify protein concentration in lysates using a BCA assay.

    • Perform SDS-PAGE and Western blotting using primary antibodies against p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

    • Calculate cell viability as (viable cells / total cells) * 100.

    • Analyze the results to determine the time point that provides the best balance of target inhibition and cell viability.

Visualizations

CSRM617_Pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mTORC1 mTORC1 Complex akt->mTORC1 S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 This compound This compound This compound->mTORC1 inhibits protein_synthesis Protein Synthesis & Cell Growth S6K->protein_synthesis BP1->protein_synthesis blocks

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Seed Cells in Multi-Well Plates treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells at Multiple Time Points (0, 6, 12, 24, 48h) treat->harvest split harvest->split western Western Blot (p-S6K Analysis) split->western viability Viability Assay (Trypan Blue) split->viability analyze Analyze Data & Determine Optimal Duration western->analyze viability->analyze

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Unexpected Result Observed issue1 Sub-optimal Target Inhibition? start->issue1 Efficacy Issue issue2 High Cytotoxicity? start->issue2 Viability Issue cause1a Duration too short? issue1->cause1a Yes cause1b Drug unstable? issue1->cause1b No, duration >24h cause2a Prolonged inhibition too toxic? issue2->cause2a Yes solution1a Extend time-course to 72h cause1a->solution1a solution1b Replenish drug every 24-48h cause1b->solution1b solution2a Reduce duration or try intermittent dosing cause2a->solution2a

Caption: Decision tree for troubleshooting this compound experiments.

Technical Support Center: CSRM617 Efficacy and ONECUT2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses the critical relationship between the expression of the transcription factor ONECUT2 and the efficacy of its inhibitor, CSRM617. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ONECUT2 and what is its role in cancer?

A1: ONECUT2 (One Cut Homeobox 2) is a transcription factor that plays a crucial role in the development of various tissues, including the liver, pancreas, and nervous system.[1] In the context of cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), ONECUT2 acts as a master regulator that drives tumor progression and therapy resistance.[1][2][3] It functions by suppressing the androgen receptor (AR) signaling pathway and activating genes associated with a more aggressive, neuroendocrine phenotype.[1][4][5] Elevated ONECUT2 expression is often associated with poor clinical outcomes and metastasis.[5]

Q2: What is this compound and how does it work?

A2: this compound is a selective, small-molecule inhibitor designed to directly target the ONECUT2 transcription factor.[2][6] Its mechanism of action involves binding to the HOX domain of ONECUT2, a region critical for its ability to bind to DNA.[2][7] By occupying this domain, this compound prevents ONECUT2 from regulating its target genes, thereby inhibiting its oncogenic functions, inducing apoptosis (programmed cell death), and suppressing tumor growth and metastasis.[1][6][7]

Q3: Why is this compound not effective in cells with low ONECUT2 expression?

A3: The efficacy of this compound is fundamentally dependent on the presence of its molecular target, the ONECUT2 protein. In cells with low or absent ONECUT2 expression, the drug has no target to bind to and therefore cannot exert its biological effect. Experimental studies have confirmed that depleting ONECUT2 in cancer cells renders them unresponsive to this compound.[7] Therefore, the level of ONECUT2 expression is a direct and critical biomarker for predicting sensitivity to this compound.[5]

Q4: In which cancer types is this compound most likely to be effective?

A4: this compound is expected to be most effective in tumors characterized by high expression of ONECUT2. This has been most extensively studied in metastatic castration-resistant prostate cancer (mCRPC), especially variants that have become independent of androgen receptor signaling.[1][8] However, elevated ONECUT2 expression has also been noted in other cancers, including breast, lung, ovarian, and colorectal cancers, suggesting that this compound could have therapeutic potential in a subset of these diseases as well.[4][9]

Troubleshooting Guide: Low or No Response to this compound

If you are observing a lack of efficacy with this compound in your experiments, consult the following troubleshooting table.

IssuePotential CauseRecommended Action
No significant decrease in cell viability after this compound treatment. Low or absent ONECUT2 expression in the cell line. 1. Verify ONECUT2 Expression: Confirm the endogenous ONECUT2 mRNA and protein levels in your cell model using qPCR and Western Blot (See Protocol 1). 2. Select Appropriate Model: Use a cell line known to have high ONECUT2 expression (e.g., 22Rv1, PC-3) as a positive control.[1]
Inconsistent results between experiments. 1. Drug Instability: Improper storage or handling of this compound. 2. Experimental Variability: Inconsistent cell seeding density or passage number.1. Drug Handling: Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution as recommended by the manufacturer. 2. Standardize Protocol: Use cells within a consistent passage number range. Ensure accurate and uniform cell seeding for viability assays (See Protocol 2).
High IC50 value observed. Moderate ONECUT2 Expression: The cell line may express ONECUT2, but at levels insufficient for high sensitivity.1. Correlate Expression and IC50: Quantify ONECUT2 expression and compare your IC50 values to published data for cell lines with varying expression levels (See Table 1). 2. Combination Therapy: Consider exploring this compound in combination with other agents that may synergize with ONECUT2 inhibition.

Quantitative Data Summary

The sensitivity of cancer cell lines to this compound correlates directly with the expression level of ONECUT2. High ONECUT2 expression leads to lower IC50 values, indicating greater drug potency.

Table 1: this compound Sensitivity in Relation to ONECUT2 Expression

Cell Line ModelCancer TypeRelative ONECUT2 ExpressionThis compound IC50Citation(s)
22Rv1Prostate CancerHighSensitive (Growth Inhibition)[1][7][8]
PC-3Prostate CancerHighSensitive (Growth Inhibition)[1][6]
Rb1-loss GEMMProstate CancerHigh~29.75 µM[10]
4T1Breast CancerHighSensitive (Growth Inhibition)[9]
ONECUT2-depleted 22Rv1Prostate CancerLow / AbsentInsensitive / Resistant[7]
184B5 (Non-tumorigenic)Breast EpitheliumLow / AbsentResistant[9]

Note: Specific IC50 values can vary between studies and experimental conditions. The table provides a qualitative and quantitative overview based on available literature.

Visualized Workflows and Pathways

Logical Relationship: ONECUT2 Expression and Drug Efficacy

cluster_high High ONECUT2 Expression cluster_low Low ONECUT2 Expression High_ONECUT2 ONECUT2 Protein Present Target_Available This compound Target Available High_ONECUT2->Target_Available Drug_Binds This compound Binds to ONECUT2 Target_Available->Drug_Binds Pathway_Inhibited ONECUT2 Pathway Inhibited Drug_Binds->Pathway_Inhibited Cell_Death Apoptosis / Cell Death Pathway_Inhibited->Cell_Death Low_ONECUT2 ONECUT2 Protein Absent/Low Target_Absent This compound Target Absent Low_ONECUT2->Target_Absent No_Binding This compound Cannot Bind Target_Absent->No_Binding Pathway_Active ONECUT2 Pathway Unaffected No_Binding->Pathway_Active Cell_Survival Cell Survival / Resistance Pathway_Active->Cell_Survival This compound This compound Treatment This compound->Drug_Binds This compound->No_Binding

Caption: Logic diagram illustrating why this compound is effective only in cells with high ONECUT2 expression.

ONECUT2 Signaling Pathway and this compound Inhibition

cluster_nucleus Nucleus cluster_outcome Cellular Outcome ONECUT2 ONECUT2 Transcription Factor DNA DNA (Promoter Regions) ONECUT2->DNA Binds AR_axis Androgen Receptor (AR) Axis Genes (e.g., FOXA1, KLK3) ONECUT2->AR_axis Represses NE_genes Neuroendocrine (NE) Differentiation Genes (e.g., PEG10) ONECUT2->NE_genes Activates Tumor_Progression Tumor Progression & Metastasis AR_axis->Tumor_Progression Therapy_Resistance Therapy Resistance NE_genes->Therapy_Resistance NE_genes->Tumor_Progression This compound This compound This compound->ONECUT2 Inhibits Binding to DNA

Caption: this compound inhibits ONECUT2, preventing the repression of the AR axis and activation of neuroendocrine genes.

Experimental Workflow: Testing this compound Sensitivity

cluster_western Protein Analysis cluster_viability Viability Assay start Select Cancer Cell Lines step1 Culture Cells to Logarithmic Growth Phase start->step1 split Split Culture for Parallel Assays step1->split step2a Harvest Cells & Lyse split->step2a Assay 1 step2b Seed Cells in 96-well Plates split->step2b Assay 2 step3a Perform Western Blot for ONECUT2 step2a->step3a step4a Quantify ONECUT2 Expression Level step3a->step4a end Correlate ONECUT2 Level with IC50 Value step4a->end step3b Treat with this compound (Dose-Response) step2b->step3b step4b Perform MTT Assay (48-72h) step3b->step4b step5b Measure Absorbance & Calculate IC50 step4b->step5b step5b->end

Caption: Workflow for correlating ONECUT2 protein levels with this compound IC50 values in cell lines.

Key Experimental Protocols

Protocol 1: Western Blot for ONECUT2 Protein Expression

This protocol provides a standard method for detecting and quantifying ONECUT2 protein levels in cell lysates.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape adherent cells and collect the lysate.

    • Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-20% SDS-polyacrylamide gel.[11][13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11][13]

    • Incubate the membrane with a primary antibody specific for ONECUT2 (e.g., Sigma HPA057058) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability (MTT) Assay for this compound Efficacy

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effect of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14]

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium to create a dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[7]

  • MTT Reagent Addition:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength >650 nm).[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.

References

Technical Support Center: Improving the Bioavailability of CSRM617 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. CSRM617 is treated as a hypothetical compound with characteristics common to poorly soluble new chemical entities. All protocols are examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our compound, this compound, after oral gavage in rats. What are the likely causes?

A2: Low and variable oral absorption of a compound like this compound is often due to several factors. A primary cause is frequently poor aqueous solubility, which limits the compound's ability to dissolve in gastrointestinal fluids—a necessary step for absorption.[1] Other contributing factors can include extensive first-pass metabolism in the gut or liver and poor permeability across the intestinal wall.[1][2]

Q2: What are the critical physicochemical properties of this compound that we should characterize to understand its low bioavailability?

A2: To effectively troubleshoot, it is essential to understand the following properties of this compound:

  • Aqueous Solubility: This is a fundamental determinant of dissolution in the gastrointestinal tract.[3] Determine its solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[4][5]

  • Lipophilicity (LogP/LogD): While some lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to the compound getting trapped in lipid bilayers, reducing systemic absorption.

  • pKa: Knowing the ionization state of the compound at different pH values is crucial, as it affects both solubility and permeability.[5]

  • Solid-State Properties: The crystalline form of a drug can significantly impact its solubility and dissolution rate.[6] Amorphous forms are typically more soluble but may be less stable than their crystalline counterparts.[6]

Q3: What are the most common and effective formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly soluble compounds, several formulation strategies can be employed to improve bioavailability.[7][8][9] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[3][7][10] Techniques like micronization and nanosuspension preparation are common.[4][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a water-soluble polymer can improve its dissolution rate.[5]

  • Lipid-Based Formulations: These are particularly effective for lipophilic compounds.[3][7][10] Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, enhancing solubilization.[10]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[3][7]

Troubleshooting Guide: Low Bioavailability of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to poor oral bioavailability.

Issue 1: Low and Variable Plasma Concentrations
Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility Formulate this compound in a vehicle that enhances its solubility. Options include co-solvents, surfactants, or creating lipid-based formulations like SEDDS.[1] Nanoparticle formulations can also be used to increase the surface area for dissolution.[1]
Degradation in the GI tract Evaluate the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider formulation strategies that offer protection, such as enteric coatings.[1]
High first-pass metabolism Formulations that encourage lymphatic uptake, such as those based on long-chain triglycerides, can help the compound bypass the liver and reduce first-pass metabolism.
Inconsistent food intake by animals Standardize the animals' feeding schedule. The presence of food can significantly affect the absorption of lipophilic compounds. For some compounds, administration with a high-fat meal can improve absorption.[11]
Issue 2: Formulation Instability
Potential Cause Troubleshooting/Optimization Strategy
Precipitation of this compound in the formulation Increase the concentration of solubilizing agents (e.g., co-solvents, surfactants). For suspensions, ensure the particle size is small and uniform, and consider adding a suspending agent to prevent settling.
Phase separation of a lipid-based formulation Optimize the concentrations of the oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion or microemulsion.

Quantitative Data: Impact of Formulation on Bioavailability

The following table summarizes hypothetical data illustrating how different formulation strategies can improve the oral bioavailability of a poorly soluble compound like this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension5050 ± 15200 ± 75100 (Reference)
Micronized Suspension50150 ± 40750 ± 200375
Nanosuspension50400 ± 902000 ± 4501000
Solid Dispersion50600 ± 1503500 ± 8001750
SEDDS50850 ± 2005000 ± 11002500

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.2% (w/v) of a stabilizer (e.g., a poloxamer) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

  • Process Parameters: Mill the suspension at a high speed for several hours. Monitor the particle size periodically using dynamic light scattering.

  • Endpoint: Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index is achieved.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.[12]

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water.[12][13]

  • Dosing:

    • Control Group: Administer a suspension of this compound in a simple vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.[1]

    • Test Group: Administer the improved this compound formulation (e.g., nanosuspension) via oral gavage at the same dose.

    • IV Group: For absolute bioavailability determination, administer a solubilized form of this compound intravenously (e.g., in a solution containing a co-solvent like PEG400).[12]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Immediately transfer the blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.[14][15]

Protocol 3: LC-MS/MS Bioanalytical Method
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify this compound in the plasma samples.

Visualizations

Troubleshooting_Workflow start Start: Low Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, LogP, pKa, Solid Form) start->physchem formulation Select Formulation Strategy physchem->formulation ps_reduction Particle Size Reduction (Micronization, Nanosuspension) formulation->ps_reduction Poor Dissolution asd Amorphous Solid Dispersion formulation->asd Poor Dissolution lipid Lipid-Based Formulation (e.g., SEDDS) formulation->lipid High Lipophilicity in_vivo Conduct In Vivo Bioavailability Study in Rats ps_reduction->in_vivo asd->in_vivo lipid->in_vivo analysis Analyze Plasma Samples (LC-MS/MS) in_vivo->analysis result Evaluate Pharmacokinetic Parameters (AUC, Cmax) analysis->result success Success: Bioavailability Improved result->success Target PK Achieved fail Iterate: Re-evaluate Formulation result->fail Target PK Not Achieved fail->formulation

Caption: A workflow for troubleshooting and improving the bioavailability of this compound.

Bioavailability_Enhancement cluster_formulation Formulation Strategies compound This compound (Poorly Soluble) ps_reduction Particle Size Reduction compound->ps_reduction asd Amorphous Solid Dispersion compound->asd lipid Lipid-Based Formulation compound->lipid dissolution Increased Dissolution Rate in GI Tract ps_reduction->dissolution asd->dissolution lipid->dissolution absorption Enhanced Absorption Across Intestinal Wall dissolution->absorption bioavailability Improved Systemic Bioavailability absorption->bioavailability

Caption: Mechanisms of bioavailability enhancement for poorly soluble drugs.

Experimental_Workflow formulation Formulation Preparation (e.g., Nanosuspension) dosing Oral Gavage in Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Caption: A typical experimental workflow for an in vivo bioavailability study.

References

Technical Support Center: Confirming CSRM617 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the cellular target engagement of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known target?

This compound is a selective, small-molecule inhibitor that directly targets the transcription factor ONECUT2 (OC2). It binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, as determined by surface plasmon resonance (SPR) assays.[1][2][3] By inhibiting OC2, this compound has been shown to induce apoptosis in prostate cancer cell lines and suppress tumor growth in preclinical models.[1][2][3][4]

Q2: Why is it important to confirm target engagement in cells?

Confirming that a compound like this compound directly interacts with its intended target, ONECUT2, within a cellular context is a critical step in drug discovery. It validates the compound's mechanism of action and ensures that the observed biological effects are a direct result of on-target activity.[5][6][7][8] Cellular target engagement assays provide more physiologically relevant data than biochemical assays with purified proteins.[8]

Q3: What are the recommended methods to confirm this compound engages with ONECUT2 in cells?

Several robust methods can be employed to measure the interaction between this compound and ONECUT2 in intact cells. These include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of ONECUT2 upon this compound binding.[9][10][11][12][13]

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that compound binding can protect the target protein from proteolysis.[11][14][15][16]

  • In-Cell Western (ICW): This immunocytochemical-based assay allows for the quantification of target protein levels and can be adapted to assess downstream effects of target engagement.[17][18][19]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding through bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[20][21][22][23][24]

Q4: Is there a known downstream biomarker to measure this compound activity?

Yes, the expression of Paternally Expressed Gene 10 (PEG10) is directly regulated by ONECUT2.[9][14] Treatment with this compound has been shown to decrease PEG10 mRNA and protein levels, making PEG10 a valuable biomarker for assessing the biological activity of this compound in both in vitro and in vivo settings.[3]

ONECUT2 Signaling Pathway

The following diagram illustrates the central role of ONECUT2 in prostate cancer progression and how this compound intervenes. In castration-resistant prostate cancer (CRPC), ONECUT2 expression is often elevated. It acts as a master regulator that can suppress the androgen receptor (AR) axis and promote neuroendocrine differentiation, contributing to therapy resistance.[25] ONECUT2 directly binds to the promoter of and upregulates the expression of PEG10, a key driver of the neuroendocrine phenotype. This compound directly inhibits ONECUT2, thereby blocking its downstream effects.

ONECUT2_Signaling ONECUT2 Signaling Pathway in CRPC and this compound Inhibition cluster_nucleus Nucleus cluster_downstream Downstream Effects ONECUT2 ONECUT2 PEG10_promoter PEG10 Promoter ONECUT2->PEG10_promoter Binds to AR_axis Androgen Receptor (AR) Axis ONECUT2->AR_axis Suppresses NE_genes Neuroendocrine Genes ONECUT2->NE_genes Activates This compound This compound This compound->ONECUT2 Inhibition PEG10_gene PEG10 Gene PEG10_promoter->PEG10_gene Activates PEG10_protein PEG10 Protein PEG10_gene->PEG10_protein Transcription & Translation NE_phenotype Neuroendocrine Phenotype PEG10_protein->NE_phenotype Promotes Therapy_resistance Therapy Resistance NE_phenotype->Therapy_resistance Leads to

A diagram illustrating the ONECUT2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for the recommended target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[9][10][11][12][13]

Experimental Workflow

A flowchart of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol

  • Cell Culture and Treatment:

    • Culture prostate cancer cells known to express ONECUT2 (e.g., 22Rv1) to 80-90% confluency.

    • Harvest cells and resuspend in media containing either a specific concentration of this compound or vehicle (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer (e.g., PBS with protease inhibitors).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against ONECUT2.

  • Data Analysis:

    • Quantify the band intensities for ONECUT2 at each temperature for both this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble ONECUT2 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Quantitative Data Summary
TreatmentTemperature (°C)Soluble ONECUT2 (% of control)
Vehicle (DMSO)40100
4595
5080
5550
6020
655
This compound (20 µM) 40100
4598
5090
5575
6045
6515
Troubleshooting Guide
IssuePossible CauseSuggested Solution
No thermal shift observed Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.
ONECUT2 is part of a very stable complex.While challenging, try different lysis conditions. However, CETSA may not be suitable for all proteins in highly stable complexes.
High variability between replicates Inconsistent heating or sample handling.Ensure precise temperature control using a thermal cycler. Be consistent with lysis and centrifugation steps.
Weak ONECUT2 signal on Western blot Low endogenous expression of ONECUT2. Inefficient antibody.Use a cell line with higher ONECUT2 expression or consider overexpressing a tagged version of ONECUT2. Validate the antibody for Western blotting and use a recommended dilution.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method to identify and validate protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[11][14][15][16]

Experimental Workflow

A flowchart of the Drug Affinity Responsive Target Stability (DARTS) workflow.
Detailed Protocol

  • Cell Lysate Preparation:

    • Lyse cells expressing ONECUT2 in a non-denaturing lysis buffer (e.g., M-PER with protease inhibitors).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each sample. The optimal protease and its concentration need to be determined empirically. A good starting point is a 1:1000 protease-to-protein ratio.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Digestion:

    • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for ONECUT2.

  • Data Analysis:

    • Compare the intensity of the full-length ONECUT2 band in the this compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.

Quantitative Data Summary
This compound Conc. (µM)Protease TreatmentFull-length ONECUT2 Band Intensity (Arbitrary Units)
0 (Vehicle)-1000
0 (Vehicle)+200
1+350
5+600
10+850
20+950
Troubleshooting Guide
IssuePossible CauseSuggested Solution
No protection from proteolysis Compound concentration is too low. Weak binding affinity.Increase the concentration of this compound. Increase the incubation time with the compound before adding the protease.
Protease concentration is too high or digestion time is too long.Perform a titration of the protease concentration and digestion time to find conditions that result in partial digestion of ONECUT2 in the vehicle-treated sample.
Complete degradation in all samples Protease activity is too high.Reduce the protease concentration and/or digestion time significantly.
Inconsistent results Variability in lysate preparation or protease activity.Prepare a large batch of lysate for all experiments. Aliquot the protease and use a fresh aliquot for each experiment.

In-Cell Western (ICW) for Downstream Effects

An In-Cell Western is a quantitative immunofluorescence assay performed in microplates.[17][18][19] It can be used to measure the decrease in the expression of ONECUT2's downstream target, PEG10, as an indirect measure of this compound's target engagement and biological activity.

Experimental Workflow

A flowchart of the In-Cell Western (ICW) workflow.
Detailed Protocol

  • Cell Seeding and Treatment:

    • Seed 22Rv1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-range of this compound for 24-48 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against PEG10 overnight at 4°C.

    • Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • A DNA stain can be included for normalization.

  • Imaging and Analysis:

    • Image the plate using a compatible imager (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for PEG10 and normalize it to the DNA stain signal.

Quantitative Data Summary
This compound Conc. (µM)Normalized PEG10 Fluorescence (Arbitrary Units)
0 (Vehicle)1.00
10.85
50.60
100.40
200.25
Troubleshooting Guide
IssuePossible CauseSuggested Solution
High background fluorescence Incomplete blocking or insufficient washing. Non-specific antibody binding.Increase blocking time and use a high-quality blocking reagent. Increase the number and duration of wash steps. Titrate the primary and secondary antibodies to find the optimal concentrations.
Low signal Low expression of PEG10. Inefficient antibodies.Ensure the chosen cell line expresses sufficient levels of PEG10. Use a validated, high-affinity primary antibody and a bright secondary antibody.
Edge effects in the plate Uneven cell seeding or evaporation.Be meticulous with cell seeding to ensure a uniform monolayer. Maintain proper humidity during incubations to prevent evaporation from the outer wells.

References

CSRM617 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CSRM617

This guide provides troubleshooting information and answers to frequently asked questions regarding the stability of the hypothetical research compound this compound during long-term storage. The data and protocols presented are for illustrative purposes, based on common challenges encountered with small molecule inhibitors in a research setting.

Troubleshooting Guides

Question: My this compound stock solution, stored at -20°C, appears cloudy or shows visible precipitates. What should I do?

Answer:

Cloudiness or precipitation can indicate that the compound has fallen out of solution, which may be due to poor solubility at low temperatures, solvent evaporation, or compound degradation.

Recommended Actions:

  • Initial Check: Gently warm the vial to 37°C for 5-10 minutes and vortex briefly. If the precipitate redissolves, the issue is likely poor solubility at -20°C. Consider preparing smaller, single-use aliquots in the future to minimize handling.

  • Solubility Assessment: If the precipitate does not redissolve, it may be a degradant. Do not use the stock.

  • Purity Analysis: Analyze the solution's purity using the High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment detailed below. Compare the chromatogram to a freshly prepared standard to identify any new peaks that would indicate degradation products.

  • Future Prevention:

    • Store the compound in a solvent that offers better solubility. See the solvent compatibility table in the FAQs.

    • Flash-freeze aliquots in liquid nitrogen before transferring them to -80°C to minimize the formation of large ice crystals that can promote precipitation.

Question: I am observing new peaks in my HPLC or LC-MS analysis of a stored this compound sample. How can I determine if this is degradation?

Answer:

The appearance of new peaks in a chromatogram is a strong indicator of compound degradation or contamination.

Recommended Actions:

  • Establish a Baseline: Always analyze a freshly prepared "time-zero" sample of this compound to establish a reference chromatogram and retention time.

  • Compare Chromatograms: Run your stored sample alongside the fresh sample. New peaks in the stored sample's chromatogram strongly suggest the formation of new chemical entities.

  • Identify Degradants: Use the LC-MS Protocol for Degradant Identification to determine the mass of the species corresponding to the new peaks. This information can help elucidate the degradation pathway (e.g., hydrolysis, oxidation).

  • Logical Troubleshooting: Follow the troubleshooting workflow to systematically diagnose the issue.

G start Unexpected Peak in HPLC/LC-MS fresh_sample Analyze Freshly Prepared Sample (T=0) start->fresh_sample compare Compare Chromatograms of Stored vs. Fresh Sample fresh_sample->compare peak_match Do new peaks match solvent/blank? compare->peak_match degradation New peaks indicate likely degradation peak_match->degradation No contamination Peaks suggest contamination peak_match->contamination Yes identify Characterize new peaks using LC-MS Protocol degradation->identify assess_activity Assess Biological Activity of Stored Sample identify->assess_activity discard Discard compromised stock. Review storage conditions. assess_activity->discard

Caption: Logical workflow for troubleshooting unexpected analytical peaks.

Question: The biological activity of my this compound stock has decreased in my cell-based assays. How can I confirm this is a stability issue?

Answer:

A loss of biological potency is a critical sign of chemical degradation, as even minor structural changes can impact a compound's ability to interact with its target.

Recommended Actions:

  • Confirm Purity: First, assess the chemical purity of your stock using the HPLC Protocol for Purity Assessment . A decrease in the area of the main this compound peak, coupled with the appearance of new peaks, confirms degradation.

  • Side-by-Side Assay: Perform a dose-response experiment comparing the stored this compound stock against a freshly prepared solution from solid material. A rightward shift in the IC50 curve for the stored sample indicates a loss of potency.

  • Review Storage Impact: Consider the compound's potential mechanism of degradation. If this compound inhibits a kinase, for example, hydrolysis of a key functional group could abolish its activity.

G cluster_0 Normal Signaling cluster_1 Inhibition by this compound cluster_2 Effect of Degraded this compound Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Response Cellular Response KinaseB->Response CSRM617_active Active this compound KinaseA_i Kinase A CSRM617_active->KinaseA_i Inhibits Response_i Response Blocked KinaseA_i->Response_i CSRM617_inactive Degraded this compound KinaseA_d Kinase A CSRM617_inactive->KinaseA_d Fails to Inhibit Response_d Cellular Response KinaseA_d->Response_d

Caption: Hypothetical signaling pathway showing the impact of this compound degradation.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions.

FormTemperatureAtmosphereLight Condition
Solid Powder -20°C or -80°CDesiccated, Inert (Argon/N₂)Protected from light
Stock Solution -80°CSealed VialProtected from light

How do repeated freeze-thaw cycles affect this compound stability?

Repeated freeze-thaw cycles are strongly discouraged. This process can accelerate degradation through several mechanisms, including pH shifts in buffers as they freeze and increased exposure to atmospheric oxygen and moisture.

Recommendation: Prepare single-use aliquots of your stock solution to avoid the need for repeated thawing of the main stock.

What solvents are recommended for dissolving and storing this compound?

This compound exhibits variable stability in different solvents. Anhydrous, research-grade solvents are essential.

SolventMax ConcentrationStorage Notes
DMSO 100 mMRecommended for long-term storage (-80°C). Hygroscopic; use anhydrous DMSO.
Ethanol 50 mMSuitable for short-term storage (<1 month at -80°C). Prone to evaporation.
PBS < 100 µMNot recommended for storage. Prepare fresh in aqueous buffers for immediate use in assays.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method to determine the purity of this compound and detect degradants.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of solid this compound in 50:50 acetonitrile:water (this is the "fresh standard").

    • Dilute the stored stock solution to a final concentration of approximately 1 mg/mL using the same diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.

    • Compare the purity of the stored sample to the fresh standard.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

This protocol is used to determine the mass-to-charge ratio (m/z) of impurities observed during HPLC analysis.

Methodology:

  • LC Separation: Use the same HPLC method as described above to separate the components of the stored this compound sample.

  • MS Detection:

    • Divert the eluent from the HPLC column into the mass spectrometer source.

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes in separate runs to maximize the chances of detecting the parent ion and degradants.

    • Mass Range: Scan a broad range (e.g., 100-1000 m/z) to capture potential low or high molecular weight species.

  • Data Analysis:

    • Correlate the retention times of the new peaks from the UV chromatogram with the mass spectra.

    • The observed m/z for a new peak corresponds to a potential degradant. This mass can be used to hypothesize a chemical modification (e.g., an increase of 16 Da suggests oxidation; an increase of 18 Da suggests hydrolysis).

G storage Stored Sample (e.g., -20°C for 6 months) prep Sample Preparation (Dilution) storage->prep hplc HPLC Separation (C18 Column) prep->hplc split Flow Split hplc->split uv UV Detector (Purity Assessment) split->uv ms Mass Spectrometer (Mass Identification) split->ms data_uv Chromatogram (% Purity) uv->data_uv data_ms Mass Spectra (m/z of Degradants) ms->data_ms analysis Correlate Data & Draw Conclusions data_uv->analysis data_ms->analysis

Caption: Experimental workflow for stability testing using HPLC and LC-MS.

Protocol 3: Cell-Based Viability Assay to Confirm Biological Activity

This protocol describes a general method to compare the potency of a stored this compound sample to a fresh sample.

Methodology:

  • Prepare Standards:

    • Create a fresh 10 mM stock of this compound in anhydrous DMSO ("Fresh Standard").

    • Use your stored stock solution ("Stored Sample").

  • Cell Plating: Seed a relevant cancer cell line (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Dose-Response Treatment:

    • Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) for both the "Fresh Standard" and the "Stored Sample" in cell culture medium. The final concentration range should span the expected IC50 value (e.g., 100 µM to 1 nM).

    • Replace the medium in the cell plates with the medium containing the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration for both the fresh and stored samples.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value for each sample. A significant increase in the IC50 of the stored sample confirms a loss of biological activity.

Validation & Comparative

A Comparative Guide to ONECUT2 Inhibition: Spotlight on CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting ONECUT2 (One Cut Homeobox 2), a transcription factor implicated in the progression of aggressive malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC) and its neuroendocrine variants. While research indicates the existence of a family of novel ONECUT2 inhibitors, detailed public information is currently limited to a single well-characterized compound: CSRM617.[1] This document will, therefore, focus on the efficacy and mechanism of action of this compound, presenting available data to serve as a benchmark for future comparative studies.

Introduction to ONECUT2 as a Therapeutic Target

ONECUT2 is a master regulator of transcriptional networks that drive tumor progression and therapeutic resistance.[2] In prostate cancer, ONECUT2 has been shown to suppress the androgen receptor (AR) signaling axis, a key pathway in the disease's development.[3][4] By inhibiting AR and its pioneer factor FOXA1, ONECUT2 promotes a shift towards an AR-independent state and neuroendocrine differentiation, contributing to the emergence of lethal, treatment-resistant disease.[2][5] Furthermore, ONECUT2 is involved in regulating hypoxia signaling, a feature of aggressive tumors.[5] These critical roles establish ONECUT2 as a compelling target for therapeutic intervention.

This compound: A First-in-Class ONECUT2 Inhibitor

This compound was identified through a structure-based screen of a large chemical library and is the first small molecule inhibitor of ONECUT2 to be described in detail.[4] It directly binds to the ONECUT2-HOX domain, a region critical for its DNA-binding and transcriptional activity.[5] Recent studies suggest that this compound binds iron, and this complex is necessary to inhibit the binding of ONECUT2 to DNA.[6]

Data Presentation: Efficacy of this compound

The following tables summarize the currently available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Observations
22Rv15-15Inhibition of cell growth and induction of apoptosis.[6]
LNCaP5-15Inhibition of cell growth.[6]
C4-25-15Inhibition of cell growth.[6]
PC-35-15Inhibition of cell growth.[6]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelTreatmentOutcome
22Rv1 xenograft in miceThis compoundEffective treatment of tumors.[6]
Metastatic prostate cancer model in miceThis compoundInhibition of metastasis.[1]
Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Cell Viability Assay:

  • Cell Lines: 22Rv1, LNCaP, C4-2, and PC-3 human prostate cancer cell lines.

  • Treatment: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Studies:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human prostate cancer cells (e.g., 22Rv1) were implanted subcutaneously or orthotopically.

  • Treatment: Once tumors were established, mice were treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.

  • Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised and weighed. Metastasis can be assessed through imaging or histological analysis of relevant organs.

Surface Plasmon Resonance (SPR) Assay:

  • Purpose: To determine the binding affinity of this compound to the ONECUT2 protein.

  • Methodology: Recombinant ONECUT2 protein is immobilized on a sensor chip. Different concentrations of this compound are then flowed over the chip, and the binding kinetics (association and dissociation rates) are measured to calculate the dissociation constant (Kd).

Mandatory Visualization

ONECUT2_Signaling_Pathway ONECUT2 Signaling Pathway in Prostate Cancer cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects REST REST ONECUT2 ONECUT2 REST->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling ONECUT2->AR_Signaling Inhibits FOXA1 FOXA1 ONECUT2->FOXA1 Inhibits PEG10 PEG10 ONECUT2->PEG10 Activates Hypoxia\nSignaling Hypoxia Signaling ONECUT2->Hypoxia\nSignaling Activates This compound This compound This compound->ONECUT2 Inhibits Neuroendocrine\nDifferentiation Neuroendocrine Differentiation PEG10->Neuroendocrine\nDifferentiation Promotes

Caption: ONECUT2 signaling pathway in prostate cancer.

Experimental_Workflow Experimental Workflow for Evaluating ONECUT2 Inhibitors cluster_discovery Inhibitor Discovery & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Binding_Assay Binding Assay (e.g., SPR) HTS->Binding_Assay Structure_Based_Design Structure-Based Design Structure_Based_Design->Binding_Assay Cell_Viability Cell Viability Assays (e.g., MTT, IC50) Binding_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3) Cell_Viability->Apoptosis_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for PEG10) Apoptosis_Assay->Target_Engagement Xenograft_Model Xenograft Tumor Models Target_Engagement->Xenograft_Model Metastasis_Model Metastasis Models Xenograft_Model->Metastasis_Model Toxicity_Study Toxicity Studies Metastasis_Model->Toxicity_Study

Caption: Workflow for evaluating ONECUT2 inhibitors.

Comparison with Other ONECUT2 Inhibitors

Currently, there is a notable absence of publicly available data on other specific small molecule inhibitors of ONECUT2 that would allow for a direct, data-driven comparison with this compound. While research mentions the development of a "large series" of inhibitors based on the this compound scaffold, their identities and efficacy data have not been disclosed in the scientific literature.[6]

One compound that has been studied in the context of ONECUT2-driven cancers is TH-302 (evofosfamide). It is important to note that TH-302 is not a direct inhibitor of ONECUT2. Instead, it is a hypoxia-activated prodrug.[5] Since ONECUT2 has been shown to promote a hypoxic tumor microenvironment, cancers with high ONECUT2 activity are more sensitive to TH-302.[5] This represents an indirect therapeutic strategy and is not a like-for-like comparison with a direct ONECUT2 inhibitor like this compound.

Future Directions

The development of additional, structurally distinct ONECUT2 inhibitors with favorable pharmacological properties is a critical next step in this field. Future research should focus on:

  • Discovery of Novel Scaffolds: Identifying new chemical classes of ONECUT2 inhibitors to expand the therapeutic landscape.

  • Direct Comparative Studies: Head-to-head preclinical studies of new inhibitors against this compound to rigorously assess relative potency, selectivity, and efficacy.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to ONECUT2 inhibition to inform the development of next-generation inhibitors and combination therapies.

Conclusion

This compound has emerged as a promising first-in-class inhibitor of ONECUT2, demonstrating significant preclinical activity against aggressive prostate cancer models. The data presented in this guide provide a solid foundation for understanding its therapeutic potential. However, the lack of publicly available information on other ONECUT2 inhibitors highlights a significant gap in the field. The development and characterization of new ONECUT2-targeting agents are eagerly awaited to enable comprehensive comparative analyses and advance this exciting area of cancer therapy.

References

Validating the Anti-Tumor Effects of CSRM617 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, CSRM617 has emerged as a promising small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2). This guide provides an objective comparison of the in vivo anti-tumor effects of this compound against alternative therapies for castration-resistant prostate cancer (CRPC), supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from preclinical in vivo studies using the 22Rv1 human prostate cancer xenograft model, a widely used model for CRPC that expresses the androgen receptor (AR). It is important to note that direct comparisons should be made with caution due to variations in experimental designs across different studies.

Table 1: In Vivo Efficacy of this compound in the 22Rv1 Xenograft Model

TreatmentDosageAnimal ModelTumor Growth InhibitionKey Findings
This compound50 mg/kg/day (i.p.)Nude mice (subcutaneous) & SCID mice (metastatic)Significant reduction in tumor volume and weight; Significant reduction in diffuse metastasesWell-tolerated, no significant effect on mouse weight. Downregulates PEG10 expression in tumors.[1]

Table 2: In Vivo Efficacy of Alternative Therapies in the 22Rv1 Xenograft Model

TreatmentDosageAnimal ModelTumor Growth InhibitionKey Findings
Second-Generation Antiandrogens
Enzalutamide10-30 mg/kg/day (oral)Castrated nude miceNo significant effect on tumor growth in one study.[2][3] Another study showed tumor growth inhibition when combined with other agents.22Rv1 cells are generally considered enzalutamide-resistant.[4]
Darolutamide100 mg/kg (oral, twice daily)Nude miceDemonstrated anti-tumor effects.Synergistic effects observed when combined with ONC201.[2][5]
Apalutamide50-250 mg/kgSCID miceSignificantly stronger radio-sensitizing effect compared to bicalutamide.
Chemotherapy
Docetaxel10 nM (in vitro IC50 for 22Rv1)Nude miceDose-dependent inhibition of cell growth.Resistance can develop, potentially mediated by P-glycoprotein expression.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for establishing and utilizing 22Rv1 xenograft models for in vivo drug efficacy studies.

Subcutaneous Xenograft Model
  • Cell Culture: 22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Animal Model: Male athymic nude or SCID mice (4-6 weeks old) are used. For studies involving castration-resistant models, mice are surgically castrated.

  • Tumor Cell Inoculation: A suspension of 2 x 10^6 to 5 x 10^6 22Rv1 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intraperitoneally at 50 mg/kg daily.[1] Alternative drugs are administered as described in Table 2. The vehicle control typically consists of the drug solvent (e.g., DMSO, PBS).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 and PEG10, or Western blot).

Metastatic Xenograft Model
  • Cell Preparation: Luciferase-expressing 22Rv1 cells are used to enable bioluminescence imaging of metastases.

  • Animal Model: Male SCID mice (4-6 weeks old) are typically used.

  • Cell Injection: A suspension of 1 x 10^6 luciferase-tagged 22Rv1 cells in 100 µL of PBS is injected into the left cardiac ventricle of anesthetized mice.

  • Metastasis Monitoring: Metastatic progression is monitored weekly using an in vivo bioluminescence imaging system.

  • Treatment: Treatment protocols are similar to the subcutaneous model, initiated a few days post-injection.

  • Efficacy Evaluation: The primary endpoint is often survival, with secondary endpoints including the extent of metastasis as measured by bioluminescence signal intensity.

Signaling Pathways and Experimental Workflow

ONECUT2 Signaling Pathway in Castration-Resistant Prostate Cancer

This compound exerts its anti-tumor effects by inhibiting the transcription factor ONECUT2 (OC2). OC2 is a master regulator that suppresses the androgen receptor (AR) signaling axis and promotes neuroendocrine differentiation, contributing to therapy resistance. The diagram below illustrates the key components of this pathway.

ONECUT2_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 ONECUT2 Regulation cluster_2 Downstream Effects This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_signaling AR Signaling Axis (AR, FOXA1) ONECUT2->AR_signaling Suppresses NE_differentiation Neuroendocrine Differentiation (PEG10) ONECUT2->NE_differentiation Promotes REST REST REST->ONECUT2 Represses RB1_loss RB1 Loss RB1_loss->ONECUT2 Activates Tumor_Growth Tumor Growth & Metastasis AR_signaling->Tumor_Growth Promotes NE_differentiation->Tumor_Growth Promotes

ONECUT2 signaling pathway and this compound's mechanism of action.
In Vivo Efficacy Validation Workflow

The following diagram outlines the general workflow for validating the in vivo anti-tumor efficacy of a compound like this compound.

In_Vivo_Workflow cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture 1. 22Rv1 Cell Culture animal_model 2. Prepare Animal Models (Nude/SCID Mice) cell_culture->animal_model subcutaneous 3a. Subcutaneous Injection animal_model->subcutaneous metastatic 3b. Intracardiac Injection animal_model->metastatic tumor_monitoring 4. Monitor Tumor Growth/ Metastasis subcutaneous->tumor_monitoring metastatic->tumor_monitoring randomization 5. Randomize Mice tumor_monitoring->randomization treatment 6. Administer this compound/ Alternatives/Vehicle randomization->treatment data_collection 7. Collect Data (Tumor Volume, Body Weight, Imaging) treatment->data_collection endpoint 8. Euthanize & Harvest Tumors data_collection->endpoint analysis 9. Analyze Data & Perform Ex Vivo Studies endpoint->analysis

References

Lack of Public Data on Synergistic Effects of CSRM617 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental data, no public information is currently available to support a comparative guide on the synergistic effects of CSRM617 with chemotherapy. Research to date has primarily focused on the preclinical efficacy of this compound as a monotherapy in prostate cancer models.

This compound is a novel small molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] In preclinical studies, it has demonstrated the ability to inhibit tumor growth and metastasis in prostate cancer.[3][4] While the potential for combination therapies is a subject of scientific interest, published research has not yet explored the specific pairing of this compound with traditional chemotherapeutic agents.

This report will instead provide a detailed overview of the available information on this compound, including its mechanism of action and preclinical monotherapy data, to serve as a resource for researchers and drug development professionals interested in this compound.

This compound: A Targeted Inhibitor of ONECUT2

This compound is a selective inhibitor that directly binds to the HOX domain of ONECUT2, a key transcriptional regulator implicated in the progression of lethal prostate cancer.[1][2][3] ONECUT2 is known to suppress the androgen receptor (AR) axis, and its inhibition is a promising therapeutic strategy for certain types of prostate cancer.[1][5]

Mechanism of Action

The mechanism of action of this compound involves the direct inhibition of ONECUT2, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This is evidenced by the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[1][2] The inhibition of ONECUT2 by this compound has been shown to be specific, as its effects are diminished in cells where ONECUT2 has been depleted.[3]

This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis ONECUT2->Apoptosis Suppresses TumorGrowth Tumor Growth & Metastasis ONECUT2->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay Cell Viability Assay Treatment with this compound->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Monitoring Tumor Growth Monitoring This compound Administration->Tumor Growth Monitoring

References

CSRM617 in Prostate Cancer: A Comparative Analysis Across PC-3, LNCaP, and C4-2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CSRM617's Performance with Supporting Experimental Data.

This compound has emerged as a promising small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of aggressive prostate cancer.[1][2][3][4] This guide provides a comparative overview of this compound's activity in three distinct prostate cancer cell lines: PC-3 (androgen-independent), LNCaP (androgen-sensitive), and C4-2 (a castration-resistant subline of LNCaP).[5][6] The information presented herein is intended to support further research and drug development efforts in the field of prostate cancer therapeutics.

Comparative Efficacy of this compound

The activity of this compound is intrinsically linked to the expression and role of its target, ONECUT2 (OC2), in prostate cancer cells. Studies have shown that OC2 is expressed in PC-3, LNCaP, and C4-2 cell lines.[7] The inhibitory action of this compound is designed to mimic the effects of OC2 silencing, which has been demonstrated to induce significant apoptosis in these cell lines.

While direct comparative quantitative data for this compound across all three cell lines from a single study is not publicly available, the known characteristics of the cell lines and the effects of OC2 inhibition allow for a qualitative and inferred comparison of this compound's activity.

Cell LineAndrogen Receptor (AR) StatusKey CharacteristicsPredicted this compound Activity (based on OC2 silencing)
PC-3 NegativeAndrogen-independent, highly metastatic.[5][6]This compound is expected to induce apoptosis, as OC2 depletion with siRNA has been shown to have similar effects in these AR-negative cells.[7]
LNCaP Mutated (T877A), FunctionalAndrogen-sensitive, expresses PSA.[5][6]Silencing of OC2 leads to extensive apoptosis in LNCaP cells, suggesting a high sensitivity to this compound.[7]
C4-2 Mutated (T877A), FunctionalCastration-resistant subline of LNCaP, can grow in low androgen conditions.[5]Similar to LNCaP cells, OC2 silencing causes extensive apoptosis, indicating that C4-2 cells are also highly susceptible to this compound.[7]

Mechanism of Action: The ONECUT2 Signaling Pathway

This compound functions by inhibiting the ONECUT2 (OC2) transcription factor. OC2 is a critical regulator of androgen receptor (AR) networks and is considered a survival factor in metastatic castration-resistant prostate cancer (mCRPC).[1][7] By binding to the OC2-HOX domain, this compound disrupts its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, and ultimately induces apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1] The effect of this compound is more pronounced in cancer cells that exhibit high levels of OC2 expression.[1]

cluster_downstream Downstream Effects of OC2 Inhibition This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppresses PEG10 PEG10 Gene Expression ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP Leads to

This compound inhibits ONECUT2, leading to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the activity of this compound in prostate cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

  • PC-3, LNCaP, or C4-2 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • PC-3, LNCaP, or C4-2 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentration of this compound and a vehicle control for the specified duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the this compound-induced signaling pathway, such as cleaved Caspase-3 and PARP.

Materials:

  • PC-3, LNCaP, or C4-2 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

cluster_assays In Vitro Assays start Start: Select Prostate Cancer Cell Lines (PC-3, LNCaP, C4-2) cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (e.g., Cleaved Caspase-3, PARP) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Comparative Activity of this compound data_analysis->conclusion

A generalized workflow for testing this compound.

References

CSRM617: A Comparative Analysis of Specificity for the Transcription Factor ONECUT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the specificity of CSRM617, a small-molecule inhibitor of the transcription factor ONECUT2 (OC2). While direct comparative studies on the cross-reactivity of this compound with a broad panel of other transcription factors are not extensively available in public literature, this document synthesizes existing experimental data to evaluate its selectivity for ONECUT2.

Executive Summary

This compound has been identified as a selective inhibitor that directly targets the ONECUT2 (OC2) transcription factor, a key driver in aggressive forms of prostate cancer.[1][2][3] Experimental evidence demonstrates its binding to the HOX domain of ONECUT2 and a consequential reduction in the expression of ONECUT2 target genes.[2][3] Although comprehensive screening against other transcription factors is not publicly documented, the available data suggests a specific mechanism of action. This guide presents the binding affinity data, the experimental protocols used for its determination, and a visualization of the ONECUT2 signaling pathway to provide context for its therapeutic potential.

Specificity and Binding Affinity of this compound

Quantitative data on the binding affinity of this compound is primarily focused on its interaction with ONECUT2. The following table summarizes the key findings from the available literature. It is important to note the absence of direct comparative data against other transcription factors.

Target Transcription FactorBinding Affinity (Kd)MethodCross-Reactivity with Other Transcription FactorsReference
ONECUT2 (OC2) 7.43 µMSurface Plasmon Resonance (SPR)Data not publicly available. However, experiments in ONECUT2-depleted cell lines show significantly reduced effects of this compound, suggesting a high degree of selectivity for its intended target.[3][2]

Experimental Protocols

The following is a detailed description of the key experimental method used to determine the binding affinity of this compound to ONECUT2.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free optical sensing technique used to measure biomolecular interactions in real-time.[4][5][6][7][8] This method was employed to quantify the binding of the small molecule this compound to the ONECUT2 protein.

Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between this compound and the ONECUT2-HOX domain.

Methodology:

  • Ligand Immobilization:

    • A purified recombinant protein of the ONECUT2-HOX domain is immobilized on the surface of a sensor chip. This is typically achieved through amine coupling, where the primary amines of the protein form covalent bonds with the activated sensor surface.[4][5]

  • Analyte Preparation:

    • This compound is prepared in a series of concentrations in a suitable running buffer. The buffer composition is optimized to minimize non-specific binding and ensure the stability of both the ligand and the analyte.[5][6]

  • Binding Measurement:

    • The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

    • The different concentrations of this compound are then injected sequentially over the immobilized ONECUT2-HOX domain.

    • As this compound binds to ONECUT2, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected and recorded in real-time as a response unit (RU).[8]

    • The association phase is followed by a dissociation phase where the running buffer is flowed over the chip, and the dissociation of the this compound-ONECUT2 complex is monitored.[8]

  • Data Analysis:

    • The binding data from the different concentrations of this compound are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

ONECUT2 Signaling Pathway in Castration-Resistant Prostate Cancer

The following diagram illustrates the central role of ONECUT2 in the progression of castration-resistant prostate cancer (CRPC) and the point of intervention for this compound.

ONECUT2_Pathway cluster_upstream Upstream Regulation cluster_core ONECUT2 Regulation cluster_downstream Downstream Effects RB1_loss RB1 Loss ONECUT2 ONECUT2 RB1_loss->ONECUT2 REST_depletion REST Depletion REST_depletion->ONECUT2 AR Androgen Receptor (AR) Signaling ONECUT2->AR FOXA1 FOXA1 ONECUT2->FOXA1 PEG10 PEG10 ONECUT2->PEG10 NE_diff Neuroendocrine Differentiation ONECUT2->NE_diff This compound This compound This compound->ONECUT2 Metastasis Metastasis & Tumor Growth NE_diff->Metastasis

Caption: ONECUT2 signaling in castration-resistant prostate cancer.

Conclusion

The available evidence strongly indicates that this compound is a selective inhibitor of the transcription factor ONECUT2. Its specificity is supported by its direct binding to the ONECUT2-HOX domain and its functional reliance on the presence of ONECUT2 in cellular models.[2][3] The downregulation of the ONECUT2 target gene, PEG10, further serves as a biomarker for its targeted activity.[3]

However, the field would greatly benefit from comprehensive cross-reactivity studies where this compound is screened against a panel of other transcription factors, particularly those belonging to the homeobox family, to definitively characterize its selectivity profile. Such studies would be invaluable for the continued development of this compound as a targeted therapy for advanced prostate cancer and other malignancies driven by ONECUT2. Researchers and drug development professionals should consider these findings when evaluating the therapeutic potential and designing future preclinical and clinical investigations of this compound.

References

A Comparative Analysis of CSRM617 and its Hydrochloride Form for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the free base form of CSRM617 and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature and chemical principles.

Executive Summary

This compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of aggressive cancers, particularly metastatic castration-resistant prostate cancer (mCRPC). While the free base form of this compound is the active pharmacological entity, its hydrochloride salt is also commonly used in research and development. The choice between the two forms can have significant implications for experimental design, formulation, and clinical development. This guide outlines the key differences in their physicochemical properties, biological activity, and handling, supported by available data and experimental protocols.

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes the key characteristics of this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound HydrochlorideRationale for Difference
Chemical Name (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide(E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochlorideThe hydrochloride is the salt form of the free base.
CAS Number 787504-88-51353749-74-2Unique identifiers for each chemical entity.
Molecular Formula C₁₀H₁₃N₃O₅C₁₀H₁₄ClN₃O₅Addition of HCl to the free base.
Molecular Weight 255.23 g/mol 291.69 g/mol Increased mass due to the addition of HCl.
Solubility Data not explicitly available, but expected to be lower in aqueous solutions compared to the hydrochloride salt.DMSO: 58 mg/mL (198.84 mM) Water: 14 mg/mL (47.99 mM) Ethanol: InsolubleThe ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water.
Stability Generally less stable. The free amine group can be susceptible to oxidation.More stable, particularly for long-term storage. The protonated amine is less prone to oxidation.Salt formation protects the reactive amine group.
Biological Activity Active pharmacological moiety that binds to the ONECUT2-HOX domain.At equivalent molar concentrations, exhibits comparable biological activity to the free base.The hydrochloride salt readily dissociates in solution to release the active free base.
Storage Recommended to be stored at low temperatures and protected from light and air.Stable for up to 24 months when stored tightly sealed at -20°C. Stock solutions can be stored at -20°C for up to one month.The increased stability of the salt form allows for more convenient long-term storage.

Experimental Protocols

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound can be inferred from procedures for structurally similar compounds. A plausible synthetic route involves the condensation of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide.

Step 1: Synthesis of (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide (this compound Free Base)

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Addition of Hydrazide: Add an equimolar amount of 2-amino-3-hydroxypropanehydrazide to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under a vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Step 2: Preparation of this compound Hydrochloride

  • Dissolution: Dissolve the synthesized this compound free base in a suitable organic solvent, such as methanol or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a concentrated aqueous solution) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture can be cooled to enhance precipitation.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under a vacuum.

Characterization of this compound and its Hydrochloride Salt

Standard analytical techniques should be used to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

In Vitro Cell Viability Assay

This protocol outlines a typical experiment to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Culture: Culture prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound or this compound hydrochloride in DMSO. Further dilute the stock solutions in cell culture media to the desired final concentrations.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01-100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.

  • Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT assay, MTS assay, or a commercial cell viability kit.

  • Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

ONECUT2 Signaling Pathway in Prostate Cancer

ONECUT2_Signaling_Pathway cluster_outcomes Cellular Outcomes ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR represses FOXA1 FOXA1 ONECUT2->FOXA1 represses NE_genes Neuroendocrine Differentiation Genes (e.g., PEG10) ONECUT2->NE_genes activates Proliferation Cell Proliferation Apoptosis Apoptosis Metastasis Metastasis AR_targets AR Target Genes (e.g., PSA) AR->AR_targets activates AR_targets->Proliferation NE_genes->Proliferation NE_genes->Metastasis This compound This compound This compound->ONECUT2 inhibits

Caption: Simplified signaling pathway of ONECUT2 in prostate cancer and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with this compound (or Hydrochloride salt) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of CSRM617, a promising small-molecule inhibitor targeting the ONECUT2 transcription factor, reveals a potential new therapeutic avenue for advanced prostate cancer. This guide provides a comprehensive comparison of its performance with supporting experimental data for researchers, scientists, and drug development professionals.

This compound has emerged as a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in lethal prostate cancer and suppression of the androgen axis.[1][2] Preclinical studies demonstrate its potential in inhibiting tumor growth and metastasis in castration-resistant prostate cancer (CRPC) models. This guide synthesizes the available clinical trial data, experimental protocols, and key visualizations to offer an objective comparison with other alternatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

ParameterValueAssay TypeSource
Binding Affinity (Kd) 7.43 µMSPR Assays[1]
Target ONECUT2 (OC2)-HOX domainDirect Binding Assay[1]

Table 1: Binding Affinity of this compound. This table shows the dissociation constant (Kd) of this compound for its target, the ONECUT2-HOX domain, as determined by Surface Plasmon Resonance (SPR) assays.

Cell LineIC50 Value (µM)Assay TypeDurationSource
22Rv1Correlated with OC2 RNA expressionCell Growth Inhibition48 hours[2]
PC-3Correlated with OC2 RNA expressionCell Growth Inhibition48 hours[1]
LNCaPCorrelated with OC2 RNA expressionCell Growth Inhibition48 hours[1]
C4-2Correlated with OC2 RNA expressionCell Growth Inhibition48 hours[1]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines. The efficacy is noted to be correlated with the expression level of ONECUT2.[2]

Animal ModelDosageAdministration RouteTreatment DurationOutcomeSource
SCID mice with 22Rv1 xenograft50 mg/kgp.o. (daily)20 daysInhibition of tumor growth[3]
Nude mice with 22Rv1 subcutaneous implantNot specifiedNot specifiedNot specifiedSignificant reduction in tumor volume and weight[4]
SCID mice with luciferase-tagged 22Rv1 intracardiac injection50 mg/kgDailyNot specifiedSignificant reduction in the onset and growth of diffuse metastases[4]

Table 3: In Vivo Efficacy of this compound. This table summarizes the results of in vivo studies of this compound in mouse models of prostate cancer, demonstrating its anti-tumor and anti-metastatic effects.

Signaling Pathway and Mechanism of Action

This compound functions by directly binding to the HOX domain of ONECUT2, a transcription factor that acts as a master regulator in lethal prostate cancer.[1][4] ONECUT2 suppresses the androgen receptor (AR) transcriptional program, and its inhibition by this compound leads to the induction of apoptosis.[1][2] This apoptotic process is evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][3][4] Furthermore, this compound has been shown to down-regulate PEG10, a gene directly regulated by ONECUT2, which can serve as a biomarker for the drug's bioactivity.[4]

CSRM617_Mechanism_of_Action This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 inhibits AR_signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_signaling suppresses Apoptosis Apoptosis ONECUT2->Apoptosis inhibits PEG10 PEG10 Expression ONECUT2->PEG10 activates Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP induces Tumor_Growth Tumor Growth & Metastasis Apoptosis->Tumor_Growth inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Growth Inhibition Assay

Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) were treated with this compound at concentrations ranging from 0.01 to 100 μM for 48 hours.[1] Cell viability was assessed to determine the inhibitory effect of the compound on cell growth.

Apoptosis Induction Analysis

22Rv1 cells were treated with this compound at concentrations of 10-20 μM for 48 hours or 20 μM for 72 hours.[1][3] The induction of apoptosis was evaluated by detecting the presence of cleaved Caspase-3 and PARP, which are markers of apoptosis.[1]

In Vivo Tumor Growth Inhibition Study

SCID mice were implanted with 22Rv1 xenografts.[3] Once tumors were established, the mice were treated daily with this compound at a dose of 50 mg/kg via oral gavage for 20 days.[3] Tumor growth was monitored and compared to a vehicle-treated control group.

In Vivo Metastasis Study

Luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice to establish a model of metastasis.[4] Two days after injection, mice were treated daily with 50 mg/kg of this compound or a vehicle control.[4] The development and growth of metastases were monitored.

Experimental_Workflow_In_Vivo cluster_xenograft Tumor Growth Study cluster_metastasis Metastasis Study Xenograft_Implant Implant 22Rv1 cells in SCID mice Tumor_Establishment Allow tumors to establish Xenograft_Implant->Tumor_Establishment Treatment_Xenograft Treat with this compound (50 mg/kg) or Vehicle (20 days) Tumor_Establishment->Treatment_Xenograft Tumor_Measurement Monitor tumor growth Treatment_Xenograft->Tumor_Measurement Metastasis_Injection Intracardiac injection of luciferase-tagged 22Rv1 cells Treatment_Metastasis Treat with this compound (50 mg/kg) or Vehicle (daily) Metastasis_Injection->Treatment_Metastasis Metastasis_Monitoring Monitor metastasis development Treatment_Metastasis->Metastasis_Monitoring

Caption: In vivo experimental workflows.

Comparison with Other Alternatives

While direct head-to-head clinical trial data for this compound against other therapies is not yet available, its mechanism of action provides a clear distinction from current standard-of-care treatments for mCRPC, which primarily target the androgen receptor signaling pathway. This compound's targeting of ONECUT2, a factor that can drive AR-independent growth, suggests it may be effective in tumors that have developed resistance to AR-targeted therapies.[2][5] This positions this compound as a potential treatment for a subset of mCRPC patients with high ONECUT2 expression.[5] Further clinical investigation is required to establish its comparative efficacy and safety profile against existing and emerging therapies for advanced prostate cancer.

References

Safety Operating Guide

Safe Disposal of CSRM617: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the proper disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2, necessitates adherence to local, state, and federal regulations. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.

Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. The following guide provides essential information and a step-by-step workflow for the proper management of this compound waste.

Hazard Profile and Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classifications. This information, derived from the Safety Data Sheet (SDS), dictates the necessary safety precautions.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Source: MedChemExpress Safety Data Sheet[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or goggles)

  • Face protection

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable environmental regulations. The following is a general protocol that should be adapted to meet institutional and regional guidelines.

  • Waste Identification and Segregation:

    • Properly label all waste containers with the chemical name ("this compound") and associated hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use chemically resistant, leak-proof containers for all this compound waste.

    • Ensure containers are securely sealed to prevent spills or the release of vapors.

  • Waste Disposal:

    • The primary directive for the disposal of this compound is to adhere to prevailing country, federal, state, and local regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for your location.

    • Do not dispose of this compound down the drain or in regular trash.

    • Professional waste disposal services should be used for the final disposal of the chemical waste.

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.

    • Wash hands thoroughly after handling the compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CSRM617_Disposal_Workflow start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Label with Chemical Name and Hazards) ppe->segregate containerize Place in a Labeled, Sealed, Chemically Resistant Container segregate->containerize store Store Temporarily in a Designated and Secure Waste Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal Guidance store->contact_ehs disposal Dispose via Licensed Chemical Waste Contractor contact_ehs->disposal decontaminate Decontaminate Work Area and Equipment disposal->decontaminate end End: Disposal Complete decontaminate->end

References

Personal protective equipment for handling CSRM617

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Hazard Identification and Classification

This compound hydrochloride is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for operations with a high risk of splashing.
Hand Protection Double nitrile glovesWear two pairs of compatible chemical-resistant gloves. The outer pair should be changed immediately if contaminated.
Body Protection Protective lab coat or disposable coverallsA fully buttoned lab coat should be worn. For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.[2]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area or under a chemical fume hood.[1] For weighing and handling of the solid compound where dust may be generated, a powdered air-purifying respirator (PAPR) is recommended.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[3]

  • Ventilation: Ensure adequate ventilation to control airborne exposure.[1]

  • Safety Equipment: An accessible safety shower and eye wash station must be available.[1]

2. Weighing and Aliquoting:

  • Solid Form: When handling the solid form, use a containment system such as a glove box or a ventilated balance enclosure to prevent the generation of dust.[4]

  • Liquid Form: When preparing solutions, add the solvent to the solid slowly to avoid splashing.[2]

3. In-Use Handling:

  • Avoid Contact: Avoid inhalation, and contact with eyes and skin.[1]

  • No Personal Items: Do not eat, drink, or smoke in the area where this compound is being handled.[1]

4. Storage:

  • Solid: Store at -20°C in a tightly sealed container, away from moisture.[1]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[5]

Spill Management and Decontamination

In the event of a spill, immediate action is necessary to contain and clean the area.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1] For solid spills, carefully collect the material without creating dust.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to regulations.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for all waste generated.

  • Regulations: Dispose of the substance and contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO), appropriate volumetric flask, and a calibrated balance.

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound hydrochloride: 489.01 g/mol ).

    • Under a chemical fume hood, carefully weigh the calculated amount of this compound into a clean, dry vial.

    • Add the appropriate volume of DMSO to the vial.

    • Cap the vial and vortex or sonicate until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C as recommended.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.